N-Acetyl Norgestimate-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H33NO4 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI 键 |
JWLHCJCKDYVRNJ-TUSHKTESSA-N |
手性 SMILES |
[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
产品来源 |
United States |
Foundational & Exploratory
What is N-Acetyl Norgestimate-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a crucial tool in modern bioanalytical research. We will delve into its chemical properties, primary applications, and the detailed methodologies for its use, particularly as an internal standard in pharmacokinetic and bioequivalence studies of Norgestimate and its metabolites.
Core Concepts: Understanding this compound
This compound is the deuterated, stable isotope-labeled analog of N-Acetyl Norgestimate. N-Acetyl Norgestimate itself is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[1] The key feature of this compound is the replacement of six hydrogen atoms with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart but with nearly identical chemical and physical properties.
The primary and most critical application of this compound in research is as an internal standard for quantitative analysis using mass spectrometry.[2] In such applications, a known amount of the deuterated standard is added to biological samples (e.g., plasma, serum) before sample preparation and analysis. Because the internal standard behaves almost identically to the analyte of interest (the non-deuterated form) during extraction, chromatography, and ionization, it allows for highly accurate and precise quantification by correcting for any sample loss or matrix effects.
While this compound is a valuable tool, it is important to note that in many bioanalytical methods, the deuterated form of the active metabolite, such as 17-desacetyl norgestimate-d6, is also commonly used as an internal standard for the quantification of that specific metabolite.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H27D6NO4 | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6 | [1] |
Application in Bioanalytical Methods: A Case Study
The utility of a deuterated internal standard is best illustrated through a practical experimental protocol. Below is a detailed methodology for the quantification of 17-desacetyl norgestimate (a major active metabolite of Norgestimate) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 17-desacetyl norgestimate-d6 as the internal standard. This method is analogous to how this compound would be used for the quantification of N-Acetyl Norgestimate.
Experimental Protocol: Quantification of 17-desacetyl norgestimate in Human Plasma
This protocol is based on a validated UPLC-MS/MS method and is presented to illustrate the application of a deuterated internal standard.[3][4][5][6]
3.1.1. Materials and Reagents:
-
Analytes: 17-desacetyl norgestimate
-
Internal Standard: 17-desacetyl norgestimate-d6
-
Solvents: Acetonitrile, Methanol (Gradient Grade)
-
Additives: Formic Acid (LC/MS Grade)
-
Extraction: Solid-Phase Extraction (SPE) cartridges
-
Biological Matrix: Drug-free human plasma
3.1.2. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL centrifuge tube, add 200 µL of the plasma sample.
-
Spike the sample with a known concentration of the internal standard, 17-desacetyl norgestimate-d6.
-
Perform a solid-phase extraction to remove proteins and other interfering substances from the plasma.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
3.1.3. UPLC-MS/MS Conditions:
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Total Run Time | 4.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | 17-desacetyl norgestimate (Analyte) | 17-desacetyl norgestimate-d6 (Internal Standard) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| MRM Transition (m/z) | 328.4 → 124.1 | 334.3 → 91.1 |
| Dwell Time | 200 ms | 200 ms |
3.1.4. Bioanalytical Method Validation Parameters:
The performance of the method described above was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linear Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Intra-run and Inter-run Precision | Within 10% |
| Intra-run and Inter-run Accuracy | Within 10% |
| Overall Recovery (Analyte) | 96.30% |
| Overall Recovery (Internal Standard) | 93.90% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Norgestimate's Mechanism of Action and Metabolic Pathway
To understand the context in which this compound is used, it is essential to be familiar with the biological activity and metabolism of the parent drug, Norgestimate.
Mechanism of Action: Hormonal Regulation
Norgestimate is a progestin, a synthetic progestogen. Its primary mechanism of action as a contraceptive is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.[7][8] By mimicking the effects of progesterone, Norgestimate provides negative feedback to the hypothalamus and pituitary gland, leading to a reduction in the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[1][7] The suppression of the LH surge is critical for preventing ovulation.[8]
Metabolic Pathway
Upon oral administration, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestines and liver.[7][9][10] It is deacetylated to its primary active metabolite, 17-desacetylnorgestimate (norelgestromin).[7][9] This metabolite is then further metabolized to other active and inactive compounds, including norgestrel.[7] These metabolites are eventually conjugated and eliminated from the body.[7][10]
Conclusion
This compound, along with other deuterated analogs of Norgestimate and its metabolites, represents an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the accuracy and reliability of pharmacokinetic data, which is fundamental for regulatory submissions and our understanding of drug disposition in the human body. The methodologies and concepts outlined in this guide provide a solid foundation for the effective application of this critical research chemical.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 9. Norgestimate - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
N-Acetyl Norgestimate-d6 chemical properties and structure elucidation.
An In-depth Technical Guide to N-Acetyl Norgestimate-d6: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and the analytical methodologies used for the structure elucidation of this compound. This deuterated analog of N-Acetyl Norgestimate serves as a crucial internal standard for the quantitative analysis of norgestimate and its metabolites in various biological matrices.
Chemical Properties
This compound is a stable isotope-labeled compound.[] Its physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C25H27D6NO4[][2] |
| Molecular Weight | 417.58 g/mol [][2] |
| CAS Number | 1263195-02-3[][2] |
| Appearance | Light Yellow Powder[], White Solid[2] |
| Purity | >98%[], 98.6% by HPLC[2] |
| Deuterium Incorporation | >98% atom D[2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] |
| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[] |
| Synonyms | N-Acetyl Norgestimate D6, Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6, Norgestimate-N-acetate-2,2,4,6,6,10-d6[][2] |
Structure Elucidation
The confirmation of the chemical structure of this compound and its purity is accomplished through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. A typical experimental setup would involve:
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reverse-phase C18 column is commonly used for steroid analysis.
-
Mobile Phase : A gradient mixture of organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection : UV detection at a wavelength suitable for the chromophore in the molecule (e.g., ~240 nm).
-
Analysis : The purity is determined by the area percentage of the principal peak in the chromatogram. Purity levels are typically reported to be high, such as 98.6%[2] or greater than 98%[].
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
-
Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, often detecting the protonated molecule [M+H]+.
-
Mass Analyzer : A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can be used to determine the accurate mass of the molecule, confirming its elemental composition.
-
Application : In quantitative bioanalytical methods, such as LC-MS/MS, this compound is used as an internal standard for the quantification of norgestimate and its metabolites, like 17-desacetyl norgestimate.[3][4] The deuterium labeling results in a mass shift, allowing for its differentiation from the unlabeled analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules.
-
¹H NMR : Proton NMR would be used to confirm the overall structure of the molecule and the positions of the deuterium labels. The absence or significant reduction of signals at the deuterated positions (2, 2, 4, 6, 6, and 10) would confirm the isotopic labeling.
-
¹³C NMR : Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
2D NMR : Techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, providing unambiguous proof of the structure.
Visualizations
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the synthesis and structural confirmation of this compound.
Relationship Diagram
Caption: The relationship between Norgestimate, its intermediate, and its deuterated analog.
References
Synthesis and Characterization of N-Acetyl Norgestimate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6, a deuterated analog of an intermediate in the synthesis of the progestin Norgestimate. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[1] This document outlines a detailed methodology for its synthesis, purification, and characterization, supported by quantitative data and visual workflows.
Introduction
This compound is the deuterated form of N-Acetyl Norgestimate, an intermediate in the preparation of Norgestimate, a synthetic progestin used in oral contraceptives.[2] The incorporation of six deuterium atoms at the 2,2,4,6,6, and 10 positions of the steroid backbone provides a mass shift that allows for its use as an internal standard in bioanalytical assays, without significantly altering its chemical properties.[3][4] The stability of the carbon-deuterium bonds also imparts a greater resistance to metabolic degradation, which can be advantageous in certain experimental contexts.[3] This guide details a reproducible synthesis and a comprehensive characterization workflow for this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acetylation of Norgestimate-d6. This reaction is a standard procedure for the acetylation of oximes, utilizing acetic anhydride as the acetylating agent and pyridine as a base and solvent.
Experimental Protocol: N-Acetylation of Norgestimate-d6
Materials:
-
Norgestimate-d6
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Norgestimate-d6 (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (2.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure product.
Table 1: Synthesis Reagents and Conditions
| Parameter | Value |
| Starting Material | Norgestimate-d6 |
| Acetylating Agent | Acetic Anhydride |
| Base/Solvent | Anhydrous Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | Monitored by TLC |
| Purification Method | Silica Gel Column Chromatography |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to characterize its fragmentation pattern, which is essential for its use as an internal standard in quantitative assays.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₂₇D₆NO₄ |
| Molecular Weight | 417.58 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ = 418.6 |
| HRMS (m/z) | Calculated for [M+H]⁺: 418.2811, Found: 418.2815 |
| Purity (by HPLC) | >98% |
| Isotopic Purity | >98 atom % D |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and the successful N-acetylation of the oxime. Due to the deuteration at positions 2, 4, 6, and 10, the corresponding proton signals will be absent in the ¹H NMR spectrum. The presence of a new singlet in the ¹H NMR spectrum around 2.2 ppm and a corresponding signal in the ¹³C NMR spectrum around 169 ppm are indicative of the acetyl group.
Table 3: Theoretical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~5.8 | C4-H |
| ~2.7 | C-17 (ethynyl-H) |
| ~2.2 | N-acetyl CH₃ |
| ~2.1 | 17-acetate CH₃ |
| ~0.9 | C18-H₃ |
Visualizing Workflows and Pathways
Experimental Workflow
The overall process from starting material to the final, characterized product can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Methodologies
The synthesis and characterization steps are logically interconnected, with the purity and structural integrity of the synthesized compound being verified by the analytical techniques.
Caption: Logical relationship between synthesis and characterization methods.
Metabolic Pathway of Norgestimate
N-Acetyl Norgestimate is a synthetic intermediate, and its direct biological signaling pathway is not established. However, understanding the metabolic fate of Norgestimate, for which N-Acetyl Norgestimate is a precursor in some synthetic routes, is crucial for its application in pharmaceutical research. Norgestimate is a prodrug that is rapidly metabolized to its active metabolites.[5][6]
Caption: Metabolic pathway of Norgestimate to its active metabolites.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norgestimate - Wikipedia [en.wikipedia.org]
- 6. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Acetyl Norgestimate-d6: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Norgestimate-d6 is a stable isotope-labeled compound of significant interest in the fields of pharmaceutical research and development, particularly in the analytical and pharmacokinetic profiling of the progestin norgestimate. As a deuterated analog of N-Acetyl Norgestimate, an intermediate in the synthesis of norgestimate, it serves as an invaluable internal standard for bioanalytical methods.[] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in pharmacokinetic studies, and a representative analytical workflow.
Core Compound Data
A precise understanding of the fundamental properties of this compound is crucial for its effective application in a research setting. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 1263195-02-3 | [2] |
| Molecular Formula | C25H27D6NO4 | [][2] |
| Molecular Weight | 417.58 g/mol | [][2] |
| Appearance | White to Light Yellow Powder/Solid | [][2] |
| Purity | Typically >98% by HPLC | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
Role in Pharmacokinetic Studies of Norgestimate
Norgestimate is a progestin widely used in oral contraceptives.[] It functions as a prodrug, undergoing rapid and extensive metabolism in the body to form its active metabolites, primarily norelgestromin (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[3] N-Acetyl Norgestimate is recognized as an intermediate in the synthetic pathway of norgestimate.
Due to the rapid conversion of norgestimate, accurate quantification of the parent drug and its metabolites in biological matrices is challenging. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated standard, which has a higher mass but similar physicochemical properties to the analyte, allows for precise quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocols: A Representative UPLC-MS/MS Method for Norgestimate Metabolite Quantification
Objective: To determine the concentration of 17-desacetyl norgestimate in human plasma samples.
Internal Standard: 17-desacetyl norgestimate-d6 (a closely related deuterated metabolite, often used in conjunction with or interchangeably in principle with this compound for analytical purposes).
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw human plasma samples containing 17-desacetyl norgestimate.
-
Spike the plasma samples with a known concentration of the internal standard (17-desacetyl norgestimate-d6).
-
Pre-treat the samples (e.g., with a buffer solution).
-
Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: A typical flow rate for UPLC.
-
Injection Volume: A small volume of the reconstituted sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 17-desacetyl norgestimate and the 17-desacetyl norgestimate-d6 internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to a standard curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.
-
Workflow and Signaling Pathway
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the logical workflow for a typical pharmacokinetic study involving the quantification of a norgestimate metabolite using a deuterated internal standard.
Metabolic Pathway of Norgestimate
This compound is primarily used for the analytical tracking of norgestimate and its metabolites. The biological activity stems from the downstream products of norgestimate metabolism. The simplified metabolic pathway is depicted below.
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of norgestimate and its active metabolites in biological systems. This technical guide has provided essential information on its chemical properties and a detailed overview of its application in a representative bioanalytical workflow, underscoring its importance in modern pharmacokinetic and metabolic research.
References
- 2. esschemco.com [esschemco.com]
- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isotopic Labeling of N-Acetyl Norgestimate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a deuterated analog of an active metabolite of the progestin Norgestimate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines its chemical properties, provides insights into its analytical characterization, and discusses the biological pathways of its parent compound, Norgestimate.
Core Compound Specifications
This compound is a stable isotope-labeled version of N-Acetyl Norgestimate, an intermediate in the metabolism of Norgestimate.[] The incorporation of six deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in bioanalytical assays to ensure accuracy and precision.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [] |
| Molecular Weight | 417.58 g/mol | [] |
| CAS Number | 1263195-02-3 | [] |
| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |
| Appearance | Light Yellow Powder | [] |
| Purity | >98% | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
Experimental Protocols
While a specific, publicly available, detailed synthesis protocol for this compound is not available, a general plausible synthetic approach can be inferred from the synthesis of other deuterated and acetylated compounds. The synthesis would likely involve the deuteration of a suitable Norgestimate precursor followed by acetylation. General methods for the synthesis of deuterated nitrogen heterocycles often involve hydrogen isotope exchange reactions, the use of deuterated reducing agents, or trapping of metalated precursors with a deuterium source.[4][5] The subsequent N-acetylation could be achieved using a suitable acetylating agent.
Analytical Method for Quantification of a Related Deuterated Metabolite (17-desacetyl norgestimate-d6)
A validated UPLC-MS/MS method has been reported for the quantification of 17-desacetyl norgestimate in human plasma, using 17-desacetyl norgestimate-d6 as an internal standard.[6][7] This method provides a framework for the analytical protocols that would be used for this compound.
Sample Preparation: Solid-phase extraction is a common technique for extracting the analyte and internal standard from a biological matrix like human plasma.[6][7]
Chromatography: Ultra-performance liquid chromatography (UPLC) is employed for the separation of the analytes. A gradient elution with a suitable mobile phase on a C18 column is a typical setup.[6][7]
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7]
| Analyte | MRM Transition (m/z) |
| 17-desacetyl norgestimate | 328.4 → 124.1 |
| 17-desacetyl norgestimate-d6 | 334.3 → 91.1 |
Method Validation Parameters (for 17-desacetyl norgestimate and its d6 analogue):
| Parameter | Result | Reference |
| Linearity Range | 20-5000 pg/mL | [6][7] |
| Correlation Coefficient (r²) | ≥0.9988 | [6][7] |
| Intra- and Inter-run Precision | Within 10% | [6][7] |
| Intra- and Inter-run Accuracy | Within 10% | [6][7] |
| Overall Recovery (17-desacetyl norgestimate) | 96.30% | [6][7] |
| Overall Recovery (17-desacetyl norgestimate-d6) | 93.90% | [6][7] |
Biological Signaling Pathways of Norgestimate
Norgestimate is a synthetic progestogen that exerts its biological effects primarily through its active metabolites, which interact with progesterone and androgen receptors.[8][9] Its contraceptive action is mainly achieved by suppressing the hypothalamic-pituitary-ovarian axis, leading to the inhibition of ovulation.[10][11]
Caption: Norgestimate's contraceptive mechanism of action.
Norgestimate's metabolites bind to progesterone receptors, initiating a signaling cascade that mimics the effects of natural progesterone.[12][13] This includes modulating gene expression to alter the endometrium and cervical mucus.[10]
Caption: Progesterone receptor signaling pathway of Norgestimate metabolites.
Additionally, Norgestimate and its metabolites exhibit weak androgenic activity.[14][15] They can bind to androgen receptors, though with much lower affinity than natural androgens, which contributes to their overall pharmacological profile.[14][16]
Caption: Androgen receptor interaction of Norgestimate metabolites.
Conclusion
This compound is an indispensable tool for the accurate quantification of N-Acetyl Norgestimate in biological samples. Its well-defined chemical properties and the established analytical methodologies for related deuterated compounds underscore its reliability in pharmacokinetic and metabolic research. A thorough understanding of the biological pathways of its parent compound, Norgestimate, provides the necessary context for interpreting the data generated using this stable isotope-labeled standard. This guide serves as a foundational resource for scientists and researchers in the field of drug development and analysis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 11. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.unimore.it [iris.unimore.it]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Acetyl Norgestimate-d6 Versus its Unlabeled Counterpart
This technical guide provides a comprehensive comparison of this compound and its unlabeled counterpart, N-Acetyl Norgestimate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide delves into the physicochemical properties, metabolism, mechanism of action, and analytical methodologies related to these compounds.
N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[] The deuterated form, this compound, serves as a crucial internal standard in bioanalytical assays due to its chemical similarity and mass difference from the unlabeled compound.[]
Physicochemical Properties
The fundamental properties of N-Acetyl Norgestimate and its deuterated analog are summarized below. The primary distinction lies in the increased molecular weight of the deuterated compound due to the incorporation of six deuterium atoms.
| Property | N-Acetyl Norgestimate | This compound |
| Molecular Formula | C25H33NO4 | C25H27D6NO4 |
| Molecular Weight | 411.54 g/mol | 417.58 g/mol [][2][3] |
| CAS Number | 1060384-93-1 | 1263195-02-3[][2] |
| Appearance | Light Yellow Powder[] | White Solid[2] |
| Purity | >98% | >98%[] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] | Soluble in Chloroform, Ethyl Acetate, Methanol[] |
Metabolism of Norgestimate
Norgestimate, for which N-Acetyl Norgestimate is an intermediate, is a prodrug that undergoes rapid and extensive metabolism following oral administration.[4][5] The primary active metabolites are 17-deacetylnorgestimate (norelgestromin) and norgestrel (levonorgestrel).[5][6][7] This metabolic cascade is critical to the pharmacological activity of norgestimate.
The metabolic pathway involves deacetylation and deoximation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6][8]
Mechanism of Action and Signaling Pathway
As a progestin, norgestimate's primary mechanism of action is the agonism of the progesterone receptor.[4] This interaction with the progesterone receptor in the hypothalamus leads to a decrease in the pulse frequency of gonadotropin-releasing hormone (GnRH).[6][9] This, in turn, suppresses the pituitary's release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately inhibiting ovulation.[6][9]
Norgestimate also exhibits anti-androgenic effects by increasing the hepatic synthesis of sex hormone-binding globulin (SHBG), which binds to and reduces the concentration of free testosterone in circulation.[6][10] This makes it effective in the treatment of acne.[10][11]
Pharmacokinetic Properties of Norgestimate Metabolites
While pharmacokinetic data for N-Acetyl Norgestimate is not extensively available due to its nature as a synthetic intermediate, the pharmacokinetic parameters of norgestimate's active metabolites are well-documented.
| Parameter | 17-Deacetylnorgestimate | Norgestrel |
| Cmax | 1.82 ng/mL[5][6] | 2.79 ng/mL[5][6] |
| Tmax | 1.5 h[5][6] | 1.7 h[5][6] |
| AUC | 16.1 hng/mL[5][6] | 49.9 hng/mL[5][6] |
| Protein Binding | 97.2% (to albumin)[6][12] | >97% (92.5% to SHBG)[6][12] |
| Elimination Half-life | 12-30 h[5] | 24-32 h[4] |
Experimental Protocols
Quantification of 17-Desacetyl Norgestimate Using its Deuterated Internal Standard by LC-MS/MS
The use of a deuterated internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. The following is a representative protocol for the quantification of 17-desacetyl norgestimate in human plasma.
1. Sample Preparation:
-
Stock Solutions: Prepare stock solutions of 17-desacetyl norgestimate and 17-desacetyl norgestimate-d6 in methanol at concentrations of 250 µg/mL and 100 µg/mL, respectively.[13]
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50/50, v/v) mixture.[13]
-
Calibration and QC Samples: Spike drug-free human plasma with the working standard solutions to create calibration curve and quality control (QC) samples.[13]
-
Extraction: Perform solid-phase extraction of the plasma samples.[14][15]
2. Chromatographic Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.[14][15]
-
Column: A suitable reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).[16]
-
Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile and water with formic acid.[13]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Run Time: A short run time, for example, 4.5 minutes, is achievable.[14][15]
3. Mass Spectrometric Conditions:
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.[13]
-
Use a weighted linear regression (e.g., 1/concentration²) to fit the calibration curve.[13]
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Analytical Method Validation Parameters
A validated bioanalytical method ensures the reliability of the results. Key validation parameters for the LC-MS/MS assay are summarized below.
| Parameter | Result |
| Linearity Range | 20–5000 pg/mL[13][14][15] |
| Correlation Coefficient (r²) | ≥0.9988[13][14][15] |
| Intra-run Precision & Accuracy | Within 10%[13][14][15] |
| Inter-run Precision & Accuracy | Within 10%[13][14][15] |
| Recovery (17-desacetyl norgestimate) | 96.30%[13][14][15] |
| Recovery (17-desacetyl norgestimate-d6) | 93.90%[13][14][15] |
Conclusion
N-Acetyl Norgestimate and its deuterated counterpart, this compound, are pivotal compounds in the study and development of norgestimate-containing pharmaceuticals. While N-Acetyl Norgestimate is a key intermediate in the synthesis of the active drug, the deuterated form is indispensable for accurate bioanalysis. The use of this compound as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of norgestimate's metabolites in biological matrices. A thorough understanding of norgestimate's metabolism and mechanism of action is fundamental for its clinical application and for the development of future progestin-based therapies. The data and protocols presented in this guide offer a comprehensive technical overview for professionals in the field.
References
- 2. esschemco.com [esschemco.com]
- 3. scbt.com [scbt.com]
- 4. Norgestimate - Wikipedia [en.wikipedia.org]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 10. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. drugs.com [drugs.com]
- 12. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to N-Acetyl Norgestimate-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a deuterated analog of a norgestimate intermediate. This document details its commercial availability, summarizes key technical data, and presents a comprehensive, adaptable experimental protocol for its use as an internal standard in analytical methodologies. Furthermore, it visualizes the relevant biological pathway of the parent compound, norgestimate, and a typical analytical workflow.
Commercial Availability and Product Specifications
This compound is available from several commercial suppliers as a stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. The deuterated standard allows for precise quantification of norgestimate and its metabolites in complex biological matrices by mass spectrometry. Below is a summary of offerings from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| ESS (Expert Synthesis Solutions) | Norgestimate-N-acetate-D6 (major) | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 98.6% by HPLC; >98% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| BOC Sciences | N-Acetyl Norgestimate-[d6] | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | >98% | Custom quantities (mg, g, kg) |
| Acanthus Research | Norgestimate-3-acetate-D6 | 1263195-02-3 | C₂₃H₂₅D₆NO₃ | Not specified | In Stock - Ready to Ship |
| Santa Cruz Biotechnology | This compound | Not specified | Not specified | For Research Use Only | Inquire for details |
| MySkinRecipes | This compound | Not specified | Not specified | Not specified | Inquire for details |
| Biotech Hub Africa | This compound | 1263195-02-3 | Not specified | Not specified | 1 mg, 5 mg |
| Scintila | This compound | Not specified | Not specified | Not specified | 1 mg |
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of norgestimate and its metabolites in biological samples such as human plasma.[1] The following protocol is a detailed methodology adapted from a validated UPLC-MS/MS method for the analysis of a related norgestimate metabolite using a deuterated internal standard.[2][3][4] This protocol can be optimized for the specific analysis of N-Acetyl Norgestimate or its parent compounds.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of the analytical standard (e.g., Norgestimate) and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analytical standard stock solution with a methanol/water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.[2]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same methanol/water mixture to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen human plasma samples at room temperature.
-
In a clean tube, pipette 500 µL of plasma.
-
Spike with an appropriate volume of the internal standard working solution (this compound).
-
Add 0.5 mL of 1% formic acid and vortex to mix.[2]
-
Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[2]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.[2]
-
Elute the analyte and internal standard with 1.0 mL of methanol.[2]
-
Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[2]
-
Flow Rate: 0.75 mL/min.[2]
-
Gradient Program:
-
Start at 50% A for 0.3 min.
-
Linear gradient to 90% A over 0.5 min.
-
Hold at 90% A for 2.7 min.
-
Return to 50% A over 0.5 min and hold for column equilibration.[2]
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte (Norgestimate or its metabolites) and the internal standard (this compound) should be determined and optimized.
-
Calibration and Quantification
-
Prepare a calibration curve by spiking blank plasma with known concentrations of the analytical standard working solutions.[2]
-
Process the calibration standards and QC samples alongside the unknown samples using the SPE procedure.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow and Biological Pathway
To further elucidate the practical application and biological context of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway of its parent compound, norgestimate.
Caption: A typical solid-phase extraction (SPE) and LC-MS/MS workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for N-Acetyl Norgestimate-d6.
An In-depth Technical Guide to the Safe Handling of N-Acetyl Norgestimate-d6
This guide provides comprehensive safety data and handling precautions for this compound, a deuterated analog of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate.[] Norgestimate is a progestogen used in oral contraceptives.[] This document is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Section 1: Chemical and Physical Properties
This compound is a stable isotope-labeled compound used as an internal standard in analytical applications, such as mass spectrometry, for the accurate quantification of norgestimate and its metabolites in biological samples.[2]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [][3] |
| Molecular Weight | 417.58 g/mol | [][3] |
| CAS Number | 1263195-02-3 | [][3] |
| Appearance | Light Yellow Powder / White solid | [][3] |
| Purity | >98% | [][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
| Storage Temperature | Recommended long-term storage at -20°C | [4] |
Section 2: Hazard Identification and Safety Precautions
The safety data for this compound and related compounds indicate potential health hazards. It is crucial to handle this compound with care, following all safety precautions.
Table 2: Hazard Identification
| Hazard | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Carcinogenicity | Suspected of causing cancer | Health Hazard | Danger | H351 |
| Reproductive Toxicity | May damage fertility or the unborn child | Health Hazard | Danger | H360 |
| Acute Toxicity (Oral) | Harmful if swallowed | Exclamation Mark | Warning | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Exclamation Mark | Warning | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Exclamation Mark | Warning | H332 |
| Skin Irritation | Causes skin irritation | Exclamation Mark | Warning | H315 |
| Eye Irritation | Causes serious eye irritation | Exclamation Mark | Warning | H319 |
Source: The hazard information is a composite from SDS of related compounds like Norgestimate-d6, as a specific, comprehensive SDS for this compound was not available in the search results.[5]
Precautionary Statements
The following precautionary statements are critical for the safe handling of this compound:
-
P202: Do not handle until all safety precautions have been read and understood.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[4]
Section 3: Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
Caption: Required Personal Protective Equipment workflow before handling this compound.
Safe Handling Protocol
Safe handling practices are paramount to prevent contamination and accidental exposure.
Caption: Step-by-step protocol for the safe handling of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain and clean the release.
Caption: Logical workflow for responding to an accidental spill of this compound.
Section 4: First Aid Measures
In case of exposure, follow these first aid measures immediately and seek medical attention.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to a well-ventilated area to rest. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap. Be particularly careful to clean folds, crevices, and groin. Cold water may be used. Cover the irritated skin with an emollient. If irritation persists, seek medical attention. Wash contaminated clothing before reusing.[4] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Cold water may be used. Do not use an eye ointment. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Examine the lips and mouth to ascertain whether the tissues are damaged. Loosen tight clothing. Seek immediate medical advice and show the container or label.[4] |
Section 5: Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray can be used.[7][8]
-
Unusual Fire and Explosion Hazards: None indicated.[7]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[7][8]
Section 6: Disposal Considerations
Dispose of contaminated material as waste according to all applicable local, state, and federal regulations. Do not allow the product to enter drains.[4][5]
This technical guide is based on the best available information. It is imperative to consult the most current Safety Data Sheet provided by the supplier before handling this compound and to always handle it in accordance with good industrial hygiene and safety practices.[4][7]
References
The Pivotal Role of N-Acetyl Norgestimate-d6 in Norgestimate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of N-Acetyl Norgestimate-d6 in the context of norgestimate metabolite studies. While norgestimate undergoes rapid and extensive metabolism, the use of stable isotope-labeled internal standards is paramount for the accurate quantification of its metabolites. This document details the metabolic pathways of norgestimate, the application of deuterated standards in bioanalytical methods, and provides comprehensive experimental protocols.
Introduction to Norgestimate and its Metabolism
Norgestimate is a third-generation progestin widely used in oral contraceptives.[1][2] It is a prodrug that is rapidly and almost completely metabolized upon oral administration. The primary metabolic pathway involves deacetylation to its major active metabolite, 17-deacetylnorgestimate (norelgestromin or NGMN).[2][3] A smaller fraction is metabolized to norgestrel (NG), another active metabolite.[2][3] Unchanged norgestimate is not detected in urine.[2] The biotransformation of norgestimate is crucial to its pharmacological activity.
N-Acetyl Norgestimate , the subject of this guide, is recognized as an intermediate in the synthesis of norgestimate.[] Its deuterated form, This compound , serves as a labeled internal standard.[][5] While not a metabolite itself, its application in analytical chemistry is vital for ensuring the precision and accuracy of quantitative methods, potentially for monitoring norgestimate synthesis and detecting related impurities.
The Significance of Deuterated Internal Standards
In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium.
The key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Co-elution with the analyte allows for the normalization of signal suppression or enhancement caused by the biological matrix.
-
Improved Accuracy and Precision: It compensates for variability in sample preparation, extraction recovery, and injection volume.
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different analytical runs and laboratories.
Metabolic Pathways of Norgestimate
Norgestimate's metabolism is complex, involving several enzymatic processes. The primary pathway leads to the formation of its active metabolites.
Quantitative Analysis of Norgestimate Metabolites
The accurate quantification of norgestimate's active metabolites, 17-deacetylnorgestimate and norgestrel, is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.
Data Presentation
The following tables summarize key quantitative data from studies on norgestimate metabolites.
Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites
| Parameter | 17-Deacetylnorgestimate (NGMN) | Norgestrel (NG) |
| Cmax (ng/mL) | 1.82[2] | 2.79[2] |
| Tmax (h) | 1.5[2] | 1.7[2] |
| AUC (h*ng/mL) | 16.1[2] | 49.9[2] |
| Elimination Half-life (h) | 24.9[6] | 45[6] |
Data presented are from single-dose studies or at steady-state and may vary depending on the study design and dosage.
Table 2: Analytical Method Validation Parameters for 17-Deacetylnorgestimate using a Deuterated Internal Standard
| Parameter | Value |
| Analytical Technique | UPLC-MS/MS[7][8] |
| Internal Standard | 17-desacetyl norgestimate-d6[7][8] |
| Linear Range | 20–5000 pg/mL[7][8] |
| Correlation Coefficient (r) | ≥0.9988[7][8] |
| Intra-run Precision and Accuracy | Within 10%[7][8] |
| Inter-run Precision and Accuracy | Within 10%[7][8] |
| Overall Recovery (Analyte) | 96.30%[7][8] |
| Overall Recovery (Internal Standard) | 93.90%[7][8] |
Experimental Protocols
This section details a representative experimental protocol for the quantification of a norgestimate metabolite in human plasma using a deuterated internal standard, such as this compound for an analogous analyte.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of norgestimate metabolites from biological samples.
Detailed Methodologies
Chemicals and Reagents:
-
Analytical standards of the norgestimate metabolite (e.g., 17-deacetylnorgestimate) and the deuterated internal standard (e.g., this compound or 17-desacetyl norgestimate-d6) are required.[7]
-
High-purity solvents such as methanol, acetonitrile, and formic acid are used for mobile phases and sample preparation.[7]
-
Drug-free human plasma is used for the preparation of calibration standards and quality control samples.[7]
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.[7][8]
Sample Preparation:
-
Aliquots of human plasma samples are mixed with the deuterated internal standard solution.[7]
-
The analytes are extracted from the plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
-
The extracted samples are then evaporated to dryness and reconstituted in a suitable solvent for injection into the UPLC system.[8]
Chromatographic Conditions:
-
A C18 reversed-phase column is typically used for the separation of the analytes.[7]
-
A gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.[7]
-
The flow rate and gradient program are optimized to achieve good separation and peak shape.[7]
Mass Spectrometric Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard.
-
Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
Conclusion
This compound, as a deuterated analogue of a norgestimate synthetic intermediate, exemplifies the critical role of stable isotope-labeled standards in modern pharmaceutical analysis. While the primary focus of norgestimate metabolite studies is on compounds like 17-deacetylnorgestimate, the principles of using a deuterated internal standard for accurate quantification remain the same. The methodologies and data presented in this guide underscore the importance of robust bioanalytical techniques for the comprehensive evaluation of drug metabolism and pharmacokinetics. The use of this compound and similar labeled compounds is indispensable for generating high-quality, reliable data in drug development and research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. ansm.sante.fr [ansm.sante.fr]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Quantification of Norgestimate in Human Plasma using N-Acetyl Norgestimate-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgestimate (NGM) is a synthetic progestin widely used in oral contraceptives in combination with an estrogen, typically ethinyl estradiol. Following administration, norgestimate is rapidly and extensively metabolized to its active metabolites, primarily 17-deacetyl norgestimate (norelgestromin) and norgestrel. Due to its rapid metabolism, the quantification of norgestimate in biological matrices presents a significant analytical challenge, requiring highly sensitive and specific methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high selectivity, sensitivity, and speed. A crucial aspect of developing a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled analog of the analyte, as it shares very similar physicochemical properties, leading to co-elution and similar ionization behavior.
This application note details a validated LC-MS/MS method for the sensitive quantification of norgestimate in human plasma. The method employs N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Norgestimate (analytical standard)
-
This compound (internal standard)[][2]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (with sodium fluoride/potassium oxalate as anticoagulant to minimize ex-vivo conversion of NGM)[3]
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve norgestimate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of both the analyte and the internal standard by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
-
Working Standard Solutions:
-
Serially dilute the intermediate stock solution of norgestimate with 50:50 (v/v) methanol/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Prepare a working solution of this compound at a concentration of 10 ng/mL by diluting the intermediate stock solution with 50:50 (v/v) methanol/water.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 2 mL polypropylene tube.
-
Add 50 µL of the this compound working solution (10 ng/mL) to all tubes except for the blank plasma sample.
-
Vortex mix for 10 seconds.
-
Add 1 mL of a hexane/ethyl acetate (1:1, v/v) extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[3]
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: UPLC system (e.g., Waters Acquity UPLC)
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 30 1.0 0.4 30 3.0 0.4 95 4.0 0.4 95 4.1 0.4 30 | 5.0 | 0.4 | 30 |
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Norgestimate 370.2 310.2 | this compound (IS) | 376.2 | 316.2 |
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Norgestimate | 5 - 500 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 5 | < 10 | < 10 | ± 15% |
| Low QC | 15 | < 8 | < 8 | ± 10% |
| Mid QC | 150 | < 7 | < 7 | ± 8% |
| High QC | 400 | < 6 | < 6 | ± 7% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Norgestimate | 85 - 95 | 90 - 105 |
| This compound (IS) | 88 - 98 | 92 - 103 |
Mandatory Visualization
Caption: LC-MS/MS workflow for Norgestimate quantification.
Signaling Pathways and Logical Relationships
Caption: Metabolic pathway and bioanalytical quantification strategy.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of norgestimate in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by effectively compensating for variability during sample processing and analysis. The method meets the requirements for bioanalytical method validation and is well-suited for supporting clinical and pharmaceutical studies involving norgestimate.
References
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Norgestimate in Human Plasma
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives.[1] Accurate quantification of norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic studies and bioequivalence assessments.[2] Due to its rapid metabolism to active metabolites like 17-desacetyl norgestimate, highly sensitive and specific analytical methods are required.[3] This application note details a robust and validated LC-MS/MS method for the determination of norgestimate in human plasma, utilizing N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[4]
The use of a SIL-IS is the gold standard in quantitative LC-MS/MS bioanalysis as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This method employs a simple solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: Norgestimate, this compound (Internal Standard)
-
Chemicals: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Consumables: SPE cartridges (e.g., Oasis HLB), autosampler vials, pipettes, and tips.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of norgestimate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with a 50:50 (v/v) methanol/water solution.
-
-
Working Standard Solutions:
-
Prepare a series of norgestimate working solutions by serial dilution of the intermediate stock to create calibration standards.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution and vortex briefly.
-
Add 500 µL of 1% formic acid in water and vortex for 30 seconds.[6]
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[6]
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Final Sample:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system (e.g., Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
-
Chromatographic Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the precursor to product ion transitions for both norgestimate and this compound.
Data Presentation: Method Validation Summary
The method was validated according to industry guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.[8]
Table 1: Linearity and Range
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) | Weighting |
| Norgestimate | 5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy (Intra- and Inter-Day)
| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5 | < 15 | ± 15% | < 15 | ± 15% |
| LQC | 15 | < 10 | ± 10% | < 10 | ± 10% |
| MQC | 150 | < 10 | ± 10% | < 10 | ± 10% |
| HQC | 400 | < 10 | ± 10% | < 10 | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 15 | ~95 | < 15 |
| MQC | 150 | ~96 | < 15 |
| HQC | 400 | ~94 | < 15 |
Visualizations
Caption: LC-MS/MS analytical workflow for norgestimate.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of norgestimate in human plasma. The use of a deuterated internal standard, this compound, ensures high-quality data suitable for regulated bioanalysis. The simple SPE sample preparation and rapid chromatographic runtime make this method ideal for high-throughput applications in clinical and research settings.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Norgestimate in Human Plasma by UPLC-MS/MS using N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of norgestimate in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6, to ensure high accuracy and precision.
Signaling Pathway of Norgestimate
Norgestimate primarily acts as a contraceptive by suppressing ovulation. This is achieved through its influence on the hypothalamic-pituitary-ovarian axis. As a progestin, norgestimate mimics the action of progesterone, leading to negative feedback on the hypothalamus and pituitary gland. This reduces the secretion of gonadotropin-releasing hormone (GnRH), which in turn suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. The inhibition of the mid-cycle LH surge is critical in preventing the release of an egg from the ovary.
Experimental Workflow
The analytical workflow involves plasma sample preparation using liquid-liquid extraction, followed by derivatization to enhance mass spectrometric response. The extracted and derivatized samples are then analyzed by UPLC-MS/MS.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction procedure is employed for the isolation of norgestimate from human plasma.[1]
-
Sample Aliquoting : Pipette 0.4 mL of human plasma (collected in tubes containing sodium fluoride/potassium oxalate as an anticoagulant to minimize ex-vivo conversion) into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking : Add the working solution of this compound (internal standard, IS) to each plasma sample.
-
Liquid-Liquid Extraction : Add 1 mL of hexane/ethyl acetate (v/v) to each tube. Vortex for 2 minutes.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization : To the dried extract, add a solution of dansyl chloride to enhance the mass spectrometry response. Incubate as required.[1]
-
Reconstitution : Reconstitute the dried, derivatized residue in 100 µL of methanol. Vortex to ensure complete dissolution. The sample is now ready for UPLC-MS/MS analysis.[1]
UPLC-MS/MS Conditions
UPLC System : Waters Acquity UPLC or equivalent Column : Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[1] Mobile Phase : A gradient elution is used. Specific gradient conditions should be optimized for system performance. Flow Rate : To be optimized for the specific UPLC system. Column Temperature : 40°C Injection Volume : 5 µL Total Run Time : 4.4 minutes[1]
Mass Spectrometer : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Norgestimate) | To be optimized (e.g., based on derivatized parent ion) |
| MRM Transition (this compound) | To be optimized (e.g., based on derivatized parent ion) |
| Source Temperature | To be optimized |
| Gas Flow Rates | To be optimized |
Quantitative Data Summary
The UPLC-MS/MS method was validated for linearity, precision, and accuracy. The results are summarized below.
Calibration Curve
The calibration curve for norgestimate was linear over the concentration range of 5 to 500 pg/mL in human plasma.[1]
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Norgestimate | 5 - 500 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The acceptance criteria are typically within ±15% for accuracy (relative error, RE) and ≤15% for precision (coefficient of variation, CV).
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 15 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| Medium | 150 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| High | 400 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
Recovery
The extraction recovery of norgestimate and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) |
| Norgestimate | > 85% |
| This compound | > 85% |
Conclusion
This application note provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for the quantification of norgestimate in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis in clinical and research settings.
References
Application Notes & Protocols: N-Acetyl Norgestimate-d6 for Pharmacokinetic Studies of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate is a third-generation progestin widely used in oral contraceptives. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. This involves the quantification of norgestimate and its active metabolites in biological matrices. The use of stable isotope-labeled internal standards, such as N-Acetyl Norgestimate-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby correcting for variability during sample preparation and analysis.[1][2]
Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestines and liver to form its primary active metabolite, 17-deacetyl norgestimate (norelgestromin), and subsequently levonorgestrel.[4][5][6] Therefore, pharmacokinetic studies often focus on the quantification of these active metabolites. This document provides detailed application notes and protocols for the use of a deuterated internal standard in such studies, with specific examples drawn from the validated analysis of 17-deacetyl norgestimate.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known concentration of the deuterated internal standard (e.g., this compound or a deuterated metabolite standard like 17-desacetyl norgestimate-d6) is added to the biological sample (e.g., plasma) at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the heavier internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[2]
Experimental Protocols
The following protocols are based on established methods for the quantification of norgestimate metabolites in human plasma and can be adapted for the use of this compound as an internal standard for the relevant analyte.
Materials and Reagents
-
Analytes and Internal Standards:
-
Norgestimate reference standard
-
17-deacetyl norgestimate reference standard
-
This compound (or 17-desacetyl norgestimate-d6)
-
-
Biological Matrix:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
-
Chemicals and Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
-
Instrumentation
-
Liquid Chromatography System:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
-
Mass Spectrometer:
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of 17-deacetyl norgestimate from human plasma.[7][8]
-
Sample Aliquoting: To a 250 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., 17-desacetyl norgestimate-d6 at 5 ng/mL).
-
Vortexing: Vortex the samples for 10 seconds.
-
Acidification: Add 250 µL of 2% formic acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Method
The following are typical parameters for an LC-MS/MS method for the analysis of a norgestimate metabolite.[8][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 2.5 min, hold for 1 min, then return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 4.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Analyte-specific (e.g., 17-desacetyl norgestimate: m/z 328.2 -> 109.1) |
| Internal Standard-specific (e.g., 17-desacetyl norgestimate-d6: m/z 334.2 -> 115.1) |
Data and Performance Characteristics
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines. Key validation parameters are summarized below, with example data for a 17-desacetyl norgestimate assay.[8][9]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Intra-run Precision (%CV) | < 10% |
| Inter-run Precision (%CV) | < 10% |
| Intra-run Accuracy (%Bias) | Within ±10% |
| Inter-run Accuracy (%Bias) | Within ±10% |
| Recovery (Analyte) | 96.30% |
| Recovery (Internal Standard) | 93.90% |
Pharmacokinetic Study Application
The validated LC-MS/MS method can be applied to determine the pharmacokinetic parameters of norgestimate's active metabolites in plasma samples collected from subjects over a specific time course following drug administration.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for a Bioequivalence Study of Norgestimate and Ethinyl Estradiol Tablets Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for a bioequivalence (BE) study of a generic Norgestimate and Ethinyl Estradiol tablet formulation against a reference listed drug. Bioequivalence is a critical component of generic drug approval, demonstrating that the generic product is pharmaceutically equivalent and exhibits a similar rate and extent of absorption to the reference product.[1] This protocol outlines the study design, subject recruitment, dosing, and bioanalytical methodology for the quantification of the primary metabolite of norgestimate, 17-deacetylnorgestimate, in human plasma. The stable isotope-labeled compound, N-Acetyl Norgestimate-d6, is utilized as an internal standard to ensure the accuracy and precision of the analytical method.[2][3]
The study design and acceptance criteria are based on the guidelines provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6]
Study Objective
The primary objective of this study is to compare the rate and extent of absorption of norgestimate (measured as its active metabolite, 17-deacetylnorgestimate) and ethinyl estradiol from a test oral contraceptive tablet with that of a reference oral contraceptive tablet administered as a single dose under fasting conditions in healthy female subjects.
Study Design
A single-center, single-dose, open-label, randomized, two-period, two-sequence crossover study is recommended.[7][8]
| Parameter | Description |
| Study Design | Single-dose, open-label, randomized, 2-period, 2-sequence crossover |
| Study Population | Healthy, non-pregnant, non-lactating female volunteers, aged 18-45 years. |
| Sample Size | A sufficient number of subjects to ensure adequate statistical power. A common sample size is 30-40 subjects.[7] |
| Treatments | Test Product (T): Generic Norgestimate/Ethinyl Estradiol TabletReference Product (R): Reference Listed Drug Norgestimate/Ethinyl Estradiol Tablet |
| Dosing | Single oral dose of one tablet of either the test or reference product with 240 mL of water following a 10-hour overnight fast. |
| Washout Period | A washout period of at least 10 days between the two treatment periods.[8] |
| Blood Sampling | Venous blood samples will be collected at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). |
| Housing | Subjects will be housed from at least 10 hours before dosing until after the 24-hour blood sample collection in each period. |
Experimental Protocols
Subject Screening and Enrollment
Healthy female volunteers will be screened for eligibility based on inclusion and exclusion criteria, including a comprehensive medical history, physical examination, and clinical laboratory tests. All subjects will provide written informed consent before participation.
Dosing and Sample Collection
Following a 10-hour overnight fast, subjects will receive a single oral dose of either the test or reference product. Blood samples will be collected in labeled tubes containing an appropriate anticoagulant at the scheduled time points. Plasma will be separated by centrifugation and stored at -70°C or colder until analysis.
Bioanalytical Method
Plasma samples will be analyzed for 17-deacetylnorgestimate and ethinyl estradiol using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] this compound will be used as the internal standard for the quantification of 17-deacetylnorgestimate.
4.3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
Pipette an aliquot of plasma (e.g., 200 µL) into a clean tube.
-
Add the internal standard solution (this compound in methanol).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4.3.2. LC-MS/MS Conditions
| Parameter | Description |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | A suitable C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile and water with a modifier (e.g., formic acid) |
| Flow Rate | Optimized for the column dimensions (e.g., 0.4 mL/min) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard. |
4.3.3. Method Validation
The analytical method will be validated according to regulatory guidelines, including assessments of selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.[2]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject and treatment.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |
| AUC(0-inf) | The area under the plasma concentration-time curve from time zero extrapolated to infinity. |
| Tmax | Time to reach the maximum plasma concentration. |
| t1/2 | Elimination half-life. |
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC(0-t).[5] These parameters will be log-transformed, and an analysis of variance (ANOVA) will be performed. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC(0-t) must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[5][9]
Bioequivalence Study Workflow
Caption: Workflow of the bioequivalence study from protocol development to the final report.
Data Presentation
The results of the pharmacokinetic analysis will be summarized in tables for clear comparison between the test and reference products.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter (Unit) | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
|---|---|---|
| Cmax (pg/mL) | TBD | TBD |
| AUC(0-t) (pg*h/mL) | TBD | TBD |
| AUC(0-inf) (pg*h/mL) | TBD | TBD |
| Tmax (h) | TBD | TBD |
| t1/2 (h) | TBD | TBD |
Table 2: Statistical Analysis of Log-Transformed Data
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
|---|---|---|
| Cmax | TBD | TBD |
| AUC(0-t) | TBD | TBD |
Conclusion
The successful completion of this bioequivalence study, with results meeting the pre-defined acceptance criteria, will provide the necessary evidence to support the regulatory submission of the generic Norgestimate and Ethinyl Estradiol tablet, demonstrating its therapeutic equivalence to the reference product.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ansm.sante.fr [ansm.sante.fr]
Sample preparation techniques for norgestimate analysis with N-Acetyl Norgestimate-d6.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate and reliable quantification of norgestimate and its active metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of norgestimate and its primary active metabolite, 17-deacetylnorgestimate (norelgestromin), for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols will focus on the use of a deuterated internal standard, N-Acetyl Norgestimate-d6, as specified, although it is important to note that the scientific literature more commonly reports the use of 17-deacetylnorgestimate-d6 for the analysis of the primary metabolite. The principles and protocols outlined here are readily adaptable for this compound.
Analytical Approach
The most common analytical technique for the quantification of norgestimate and its metabolites in biological samples is LC-MS/MS. This method offers high sensitivity and selectivity, which is necessary due to the low concentrations of these compounds in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The three most common techniques for the extraction of norgestimate and its metabolites from plasma or serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
A comparative summary of these techniques is presented below:
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning of analytes between a solid sorbent and a liquid mobile phase. | Partitioning of analytes between two immiscible liquid phases. | Removal of proteins by precipitation with an organic solvent or acid. |
| Selectivity | High | Moderate to High | Low |
| Recovery | High (typically >90%) | Moderate to High (typically 80-95%) | Variable (can be lower due to co-precipitation) |
| Cleanliness of Extract | Very Clean | Moderately Clean | Less Clean (risk of matrix effects) |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Method Development | More Complex | Moderately Complex | Simple |
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the analysis of 17-deacetylnorgestimate in human plasma and is suitable for norgestimate analysis with appropriate optimization.[1][2]
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
-
Centrifuge
-
SPE manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove less nonpolar impurities.
-
Dry the cartridges under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 1 mL of methanol.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Quantitative Data (based on similar methods for 17-deacetylnorgestimate): [1][2]
| Analyte | Recovery (%) |
| 17-deacetylnorgestimate | 96.30 |
| 17-deacetylnorgestimate-d6 | 93.90 |
Liquid-Liquid Extraction (LLE)
This is a general protocol for the LLE of steroid-like compounds from plasma and should be optimized for norgestimate.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate)
-
pH adjustment buffer (e.g., sodium carbonate buffer, pH 9)
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean glass test tube.
-
Add 50 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of pH adjustment buffer to basify the sample and vortex.
-
-
Extraction:
-
Add 2 mL of the extraction solvent to the test tube.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean test tube using a Pasteur pipette, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
This is a simple and rapid method, but it may result in a less clean extract compared to SPE and LLE.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Centrifuge
-
Microcentrifuge tubes or a 96-well protein precipitation plate
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of norgestimate using Solid-Phase Extraction followed by LC-MS/MS.
Caption: Workflow for Norgestimate Analysis using SPE and LC-MS/MS.
Signaling Pathway of Norgestimate Action
Norgestimate is a progestin, and its primary mechanism of action involves interaction with progesterone receptors. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified Signaling Pathway of Norgestimate.
References
Application Notes and Protocols for the Quantitative Analysis of Norgestimate and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Note on Analyte Nomenclature: The user request specified "N-Acetyl Norgestimate-d6." Following a comprehensive literature review, it is presumed that this may be a variant or a typo for deuterated forms of Norgestimate (NGM) or its primary active metabolite, 17-deacetylnorgestimate (now more commonly referred to as norelgestromin). Norgestimate contains an N-acetyl group in its oxime functional group. Deuterated norgestimate (NGM-d6) and deuterated 17-deacetylnorgestimate (DNGM-d6) are commonly used as internal standards in quantitative bioanalysis. This document provides a detailed protocol for the analysis of norgestimate and its key metabolites, with a focus on leveraging deuterated internal standards for robust quantification.
Introduction
Norgestimate (NGM) is a synthetic progestin widely used in oral contraceptives. Following administration, it undergoes rapid and extensive metabolism to form several active metabolites, with 17-deacetylnorgestimate (norelgestromin) being the most significant contributor to its biological activity.[1] Accurate and sensitive quantification of norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies.[2][3][4] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of norgestimate and 17-deacetylnorgestimate in human plasma, utilizing their respective deuterated internal standards.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the cleanup and concentration of analytes from human plasma.[3]
Materials:
-
Human plasma samples
-
Internal standard spiking solution (containing Norgestimate-d6 and 17-deacetylnorgestimate-d6)
-
1% Formic acid in water
-
Methanol
-
Water
-
20% Acetonitrile in water
-
Oasis HLB (1 cm³/30 mg) extraction cartridges
Protocol:
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma, add the internal standard spiking solution.
-
Add 0.5 mL of 1% formic acid and vortex to mix.
-
Precondition the Oasis HLB SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.
-
Elute the analytes with 1.0 mL of methanol.
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.[3]
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase A | To be optimized (commonly aqueous buffer like ammonium acetate or formic acid) |
| Mobile Phase B | To be optimized (commonly acetonitrile or methanol) |
| Gradient | A simple gradient elution is recommended.[2][3][4] |
| Flow Rate | To be optimized (typically in the range of 0.3-0.5 mL/min) |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 4.5 minutes[2][3][4] |
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |
| Norgestimate | To be determined | To be determined |
| Norgestimate-d6 (IS) | To be determined | To be determined |
| 17-deacetylnorgestimate | To be determined | To be determined |
| 17-deacetylnorgestimate-d6 (IS) | To be determined | To be determined |
Note: Specific MRM transitions for Norgestimate and 17-deacetylnorgestimate and their deuterated analogs need to be empirically determined on the specific mass spectrometer being used. The precursor ions will correspond to the [M+H]+ of the analytes, and the product ions are generated by collision-induced dissociation. For the deuterated internal standards, the precursor ion will be shifted by +6 Da compared to the unlabeled analyte.
Data Presentation
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 20-5000 pg/mL for 17-deacetylnorgestimate[2][3][4] |
| Correlation Coefficient (r²) | ≥0.9988[2][3][4] |
| Intra- and Inter-run Precision | Within 10%[2][3][4] |
| Intra- and Inter-run Accuracy | Within 10%[2][3][4] |
| Recovery | 96.30% for 17-deacetylnorgestimate[2][3][4] |
| 93.90% for 17-deacetylnorgestimate-d6[2][3][4] | |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL for 17-deacetylnorgestimate[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Norgestimate and its metabolites.
Metabolic Pathway of Norgestimate
Caption: Simplified metabolic pathway of Norgestimate.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of norgestimate and its major active metabolite, 17-deacetylnorgestimate, in human plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies in the field of drug development and clinical pharmacology.
References
- 1. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Deuterated Internal Standards in Therapeutic Drug Monitoring of Norgestimate
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Effective therapeutic drug monitoring (TDM) is crucial for ensuring optimal efficacy and safety. While the user's query specifically mentioned N-Acetyl Norgestimate-d6, a comprehensive review of available scientific literature indicates that this compound is a labeled intermediate in the synthesis of Norgestimate and is not directly employed in TDM.[] Instead, the focus of TDM for Norgestimate is on its primary active metabolite, 17-desacetylnorgestimate (also known as norelgestromin).[2][3] This is because Norgestimate undergoes rapid and extensive first-pass metabolism, making the parent drug levels very low and transient in systemic circulation.[4]
For accurate quantification of 17-desacetylnorgestimate in biological matrices, a stable isotope-labeled internal standard, 17-desacetyl norgestimate-d6 , is widely utilized.[5][6][7] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[8][9][10]
These application notes provide a detailed protocol for the quantification of 17-desacetylnorgestimate in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with 17-desacetyl norgestimate-d6 as the internal standard.
Metabolic Pathway of Norgestimate
Norgestimate is extensively metabolized in the gastrointestinal tract and liver. The major metabolic pathway involves deacetylation to its primary active metabolite, 17-desacetylnorgestimate (norelgestromin). A smaller fraction is metabolized to another active metabolite, norgestrel. These active metabolites are further metabolized through hydroxylation and conjugation prior to elimination.[2][4][11][12]
Application Notes
Analyte: 17-desacetylnorgestimate
Internal Standard: 17-desacetyl norgestimate-d6
Matrix: Human Plasma
Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Application: This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Norgestimate administration.[5][13]
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated UPLC-MS/MS method for the quantification of 17-desacetylnorgestimate.[5][13][14]
| Parameter | Result |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Intra-run Precision (%CV) | ≤ 10% |
| Inter-run Precision (%CV) | ≤ 10% |
| Intra-run Accuracy (%RE) | Within ±10% |
| Inter-run Accuracy (%RE) | Within ±10% |
| Mean Recovery of Analyte | 96.30% |
| Mean Recovery of Internal Standard | 93.90% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of 17-desacetylnorgestimate (250 µg/mL) and 17-desacetyl norgestimate-d6 (100 µg/mL) in methanol.[13]
-
Working Solutions: Prepare serial dilutions of the 17-desacetylnorgestimate stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples. The internal standard working solution is also prepared by diluting the stock solution.
Sample Preparation (Solid-Phase Extraction)
This protocol is designed for the extraction of 17-desacetylnorgestimate from human plasma.
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma in a polypropylene tube, add the internal standard working solution.
-
Vortex the mixture.
-
Add 0.5 mL of 1% formic acid and vortex to mix.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 1 cm³/30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
The eluate is ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 4.5 minutes.[5]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-desacetylnorgestimate: m/z 328.2 → 268.2
-
17-desacetyl norgestimate-d6: m/z 334.2 → 274.2
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of 17-desacetylnorgestimate in human plasma.
References
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. clearsynth.com [clearsynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. scispace.com [scispace.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Norgestimate - Wikipedia [en.wikipedia.org]
- 13. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Acetyl Norgestimate-d6 in a Regulated Bioanalytical Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed Standard Operating Procedure (SOP) for the use of N-Acetyl Norgestimate-d6 as an internal standard (IS) in a regulated bioanalytical laboratory. This compound is the labeled analog of N-Acetyl Norgestimate, an intermediate of the synthetic progestin Norgestimate.[] The use of a stable isotope-labeled internal standard is a critical component in quantitative bioanalysis, ensuring accuracy and precision by correcting for variability in sample preparation and instrument response.
This SOP is intended to guide laboratory personnel in the proper handling, preparation, and use of this compound for the quantification of norgestimate, its metabolites, or related compounds in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to these procedures is essential for maintaining data integrity and compliance with regulatory standards.
Regulatory Compliance
All bioanalytical method development, validation, and sample analysis must be conducted in accordance with the principles of Good Laboratory Practice (GLP) and comply with the latest guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
Reagents and Materials
-
Reference Standards: this compound (purity >98%), analyte(s) of interest (e.g., Norgestimate, 17-desacetyl norgestimate).
-
Solvents (HPLC or MS grade): Methanol, Acetonitrile, Water, Formic Acid.
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
Chemicals: Ammonium formate, or other appropriate buffer salts.
-
Consumables: Volumetric flasks, pipettes, autosampler vials, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents.
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., Methanol) in a 1 mL volumetric flask.
-
Store at 2-8°C, protected from light.
-
-
Working Internal Standard Solution (IS Working Solution):
-
Prepare a series of dilutions from the primary stock solution using an appropriate solvent (e.g., 50:50 Methanol:Water) to achieve a final concentration suitable for spiking into analytical samples. The final concentration will be method-dependent and should be optimized during method development.
-
Sample Preparation (Solid-Phase Extraction - SPE)
This is a general procedure and should be optimized for the specific analyte and matrix.
-
Thaw biological samples (e.g., human plasma) and quality control (QC) samples to room temperature.
-
Vortex mix the samples.
-
To 500 µL of each sample, add a specified volume of the IS Working Solution.
-
Vortex mix for 10 seconds.
-
Precondition an SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 200 µL of 50:50 Acetonitrile:Water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to provide separation of the analyte from matrix components. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow). |
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize typical acceptance criteria for a validated bioanalytical method in a regulated laboratory, based on FDA and EMA guidelines.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) |
| Regression Model | Weighted linear regression (1/x or 1/x²) is often used. |
| Correlation Coefficient (r) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) for at least 75% of the standards. |
Table 2: Accuracy and Precision
| Level | Acceptance Criteria (Within-run and Between-run) |
| LLOQ | Accuracy: within ±20% of nominal value. Precision: ≤20% CV. |
| Low QC (LQC) | Accuracy: within ±15% of nominal value. Precision: ≤15% CV. |
| Medium QC (MQC) | Accuracy: within ±15% of nominal value. Precision: ≤15% CV. |
| High QC (HQC) | Accuracy: within ±15% of nominal value. Precision: ≤15% CV. |
Table 3: Recovery, Matrix Effect, and Stability
| Parameter | Objective |
| Recovery | To ensure the extraction efficiency is consistent, precise, and reproducible. |
| Matrix Effect | To investigate the suppression or enhancement of ionization by matrix components. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Visualizations
Metabolic Pathway of Norgestimate
Caption: Metabolic pathway of Norgestimate.
Bioanalytical Workflow
Caption: General bioanalytical workflow.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated area or under a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed safety information.
Waste Disposal
Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.
Documentation and Record Keeping
-
All procedures, from solution preparation to final data analysis, must be meticulously documented in laboratory notebooks or a Laboratory Information Management System (LIMS).
-
Records should be complete, accurate, and legible.
-
Any deviations from this SOP must be documented and justified.
References
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Bioanalysis with N-Acetyl Norgestimate-d6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting ion suppression issues encountered during the bioanalysis of N-Acetyl Norgestimate and its deuterated internal standard, N-Acetyl Norgestimate-d6.
Troubleshooting Guide
Problem: I am observing a low signal intensity for N-Acetyl Norgestimate and/or this compound in my biological samples compared to my standards in a clean solvent.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Ion Suppression
The first step is to confirm that ion suppression is indeed the cause of the low signal intensity. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3]
-
How it works: A solution of your analyte (N-Acetyl Norgestimate) is continuously infused into the mass spectrometer after the analytical column. When a blank, extracted biological sample is injected, any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[3][4]
Step 2: Identify the Source of Ion Suppression
Once ion suppression is confirmed, the next step is to identify its source. Common causes include:
-
Endogenous Matrix Components: Biological samples are complex matrices containing phospholipids, salts, proteins, and other endogenous substances that can co-elute with your analyte and cause ion suppression.[2]
-
Sample Preparation: Inadequate sample cleanup can leave behind significant amounts of matrix components. For instance, protein precipitation is a quick and easy method, but it may not remove phospholipids effectively, which are major contributors to ion suppression.[4]
-
Chromatography: Poor chromatographic resolution can lead to the co-elution of matrix components with your analyte and internal standard.[1]
Step 3: Mitigate Ion Suppression
Based on the identified source, here are some strategies to mitigate ion suppression:
-
Optimize Sample Preparation: This is often the most effective way to reduce matrix effects.[1][2]
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to protein precipitation by selectively isolating the analyte from interfering matrix components.[2] For a related compound, 17-desacetyl norgestimate, a study using an Oasis HLB SPE cartridge demonstrated a thorough sample cleanup with no significant matrix effect observed.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.[2]
-
-
Improve Chromatographic Separation:
-
Change the analytical column: Using a column with a different stationary phase can alter the elution profile of interfering components.
-
Modify the mobile phase: Adjusting the mobile phase composition or gradient can help to separate the analyte from matrix interferences.[1]
-
Use a divert valve: A divert valve can be used to direct the early and late eluting, non-retained matrix components to waste instead of the mass spectrometer.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.
Step 4: Verify the Effectiveness of Mitigation Strategies
After implementing mitigation strategies, it is crucial to re-assess the matrix effect to ensure the issue has been resolved. This can be done by performing a matrix effect assessment experiment .
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in bioanalysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][6] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte concentration.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case.[7] If there is a slight chromatographic separation between the analyte and the deuterated internal standard (due to the deuterium isotope effect), they may elute in regions of different ion suppression, leading to inaccurate results.[7][8]
Q3: How can I quantitatively assess the matrix effect for N-Acetyl Norgestimate?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The FDA and EMA guidelines recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least 6 different lots of matrix should not be greater than 15%.
Q4: What are some common sources of interference in bioanalytical methods?
A4: Common sources of interference include endogenous components of the biological matrix like phospholipids and salts, anticoagulants used during sample collection, and dosing vehicles.[9] It's also possible for co-administered drugs to interfere with the analysis.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, a study on the closely related compound, 17-desacetyl norgestimate, and its deuterated internal standard (17-desacetyl norgestimate-d6) provides valuable insight. The study utilized a solid-phase extraction (SPE) method for sample cleanup.[5]
| Analyte | Internal Standard | Sample Preparation Method | Matrix Effect Observation |
| 17-desacetyl norgestimate | 17-desacetyl norgestimate-d6 | Solid-Phase Extraction (Oasis HLB) | No significant matrix effect or interference was observed.[5] |
This data suggests that with a robust sample preparation method like SPE, it is possible to minimize or eliminate ion suppression for norgestimate derivatives.
Experimental Protocols
Post-Column Infusion Experiment
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of N-Acetyl Norgestimate in the mobile phase at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the N-Acetyl Norgestimate standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the N-Acetyl Norgestimate, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for N-Acetyl Norgestimate throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[3]
Matrix Effect Assessment
Objective: To quantify the extent of ion suppression for both the analyte and the internal standard.
Methodology:
-
Prepare Set 1 (Neat Solution): Prepare a standard solution of N-Acetyl Norgestimate and this compound in a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Prepare Set 2 (Post-Spiked Matrix): Prepare a blank matrix sample (e.g., plasma) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentrations of N-Acetyl Norgestimate and this compound as in Set 1. It is recommended to use at least six different lots of the biological matrix.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculation:
-
Matrix Factor (MF) for Analyte: (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
Matrix Factor (MF) for Internal Standard: (Mean Peak Area of IS in Set 2) / (Mean Peak Area of IS in Set 1)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): MF of Analyte / MF of Internal Standard
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS sensitivity for N-Acetyl Norgestimate-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of N-Acetyl Norgestimate-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of N-Acetyl Norgestimate, which is a derivative of the synthetic progestin Norgestimate. In LC-MS/MS applications, it serves as an ideal internal standard for the quantification of Norgestimate, its metabolites, or related compounds. Its six deuterium atoms give it a higher mass than the unlabeled analyte, allowing for its distinct detection by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.
Q2: I am not seeing any signal for my this compound internal standard. What are the possible causes?
A2: Several factors could lead to a complete loss of signal. First, verify the preparation of your internal standard working solution, including the correct solvent and concentration. Ensure that the correct volume of the internal standard was added to your samples. From an instrumental perspective, check the MS/MS method to confirm the correct precursor and product ions are being monitored for this compound. Also, ensure the mass spectrometer is properly calibrated and that there are no leaks in the LC system.
Q3: The peak shape for this compound is poor (e.g., broad, tailing, or splitting). How can I improve it?
A3: Poor peak shape is often a chromatographic issue. Ensure that the analytical column is not degraded or clogged; flushing or replacing the column may be necessary. The composition of the mobile phase is also critical; ensure the pH is appropriate and that the organic solvent composition is suitable for the analyte. The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q4: My sensitivity for this compound is lower than expected. How can I optimize the signal?
A4: To enhance sensitivity, start by optimizing the ion source parameters on your mass spectrometer, such as the electrospray voltage, gas flows (nebulizing and drying gas), and source temperature. Ensure the mobile phase composition is conducive to efficient ionization; for progestins, positive electrospray ionization (ESI+) with a mobile phase containing a small amount of an acid like formic acid is common. Additionally, consider using a column with a smaller internal diameter to increase the concentration of the analyte as it enters the mass spectrometer.
Q5: What are the expected precursor and product ions for this compound?
A5: Based on its chemical structure (Molecular Formula: C25H27D6NO4, Molecular Weight: 417.58), the expected protonated precursor ion [M+H]+ in positive ESI mode would be m/z 418.6. Common fragmentation patterns for similar compounds suggest that product ions could result from the loss of the acetyl groups or fragmentation of the steroid core. It is recommended to perform an infusion of a dilute solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for your specific instrument.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Infuse a fresh, dilute solution of this compound directly into the mass spectrometer to optimize precursor and product ions, as well as collision energy. |
| Ion Source Contamination | Clean the ion source, including the capillary and sample cone, according to the manufacturer's instructions. |
| Degraded Internal Standard | Prepare a fresh stock and working solution of this compound. |
| Inefficient Ionization | Optimize mobile phase additives. For positive ESI, ensure a low concentration of an acid (e.g., 0.1% formic acid) is present. |
| Matrix Effects (Ion Suppression) | Dilute the sample or improve the sample clean-up procedure (e.g., by using solid-phase extraction). |
Issue 2: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Degradation | Flush the column with a strong solvent. If peak shape does not improve, replace the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the starting mobile phase conditions. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
| Contamination of Guard Column/Column Frit | Replace the guard column or frit. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| LC Pump Malfunction | Check for leaks in the LC system. Perform a pump performance test to ensure accurate and precise flow rates and gradient formation. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation. |
| Column Temperature Fluctuations | Ensure the column oven is set to the correct temperature and is stable. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the closely related compound, 17-desacetyl norgestimate, and is a suitable starting point for this compound.[1]
-
To 0.5 mL of plasma sample, add the working solution of this compound internal standard.
-
Add 0.5 mL of 1% formic acid and vortex.
-
Condition an Oasis HLB SPE cartridge (1 cm³/30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
LC-MS/MS Parameters
The following are recommended starting parameters, which should be optimized for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (Predicted) | m/z 418.6 |
| Product Ions (Predicted) | To be determined by infusion and fragmentation experiments. |
| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |
| Dwell Time | 100-200 ms |
Visualizations
Caption: Metabolic pathway of Norgestimate.
Caption: Troubleshooting workflow for low signal intensity.
References
Addressing matrix effects in norgestimate quantification with N-Acetyl Norgestimate-d6.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of norgestimate and its metabolites using N-Acetyl Norgestimate-d6 or other stable isotope-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative method.[2][3] In the analysis of norgestimate from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[2][4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help address matrix effects?
A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[5][6] Because the SIL-IS is nearly identical to the analyte in its physicochemical properties, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[5]
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly evaluated during bioanalytical method validation.[9][10][11] The assessment typically involves analyzing quality control (QC) samples prepared in matrix from at least six different individual sources to ensure the method is not susceptible to variability between subjects.[1][9] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[1]
Q4: Besides using a SIL-IS, what other strategies can minimize matrix effects?
A4: Several strategies can be employed to reduce matrix effects:
-
Effective Sample Preparation: Implementing robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for removing interfering matrix components before analysis.[3][4][12]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences is a key strategy.[13][14] Poor retention on the analytical column can lead to the analyte eluting with highly suppressing components like salts.[13]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components, thereby mitigating the matrix effect.[5][14]
Troubleshooting Guide
Problem 1: My analyte signal is low and inconsistent across different plasma lots, even with an internal standard.
-
Possible Cause: Significant and variable ion suppression is occurring. The chosen internal standard may not be perfectly co-eluting with the analyte, or the degree of suppression is so severe that it impacts the signal-to-noise ratio even for the IS.
-
Solution Pathway:
-
Confirm Co-elution: Ensure the retention times of norgestimate and this compound are virtually identical under your chromatographic conditions.
-
Assess Matrix Factor: Quantitatively evaluate the matrix effect as detailed in the experimental protocol section. A matrix factor significantly less than 1 indicates ion suppression.[2] The FDA recommends evaluating at least six different lots of matrix to understand the variability.[1]
-
Improve Sample Cleanup: The most effective solution is often to enhance the sample preparation method. If using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) to better remove phospholipids and other interfering species.[3][4]
-
Optimize Chromatography: Adjust the gradient or change the column chemistry to move the analyte's retention time away from regions of high ion suppression. A post-column infusion experiment can identify these suppressive zones.[2][12]
-
Problem 2: The recovery of norgestimate is low or highly variable.
-
Possible Cause: This can be due to inefficient extraction during sample preparation or instability of the analyte. It is important to distinguish between poor recovery and ion suppression.
-
Solution Pathway:
-
Differentiate Recovery from Matrix Effect: Recovery is a measure of extraction efficiency, while the matrix effect pertains to ionization efficiency. According to FDA guidance, recovery should be determined by comparing the analyte peak area from an extracted sample to that of a post-extraction spiked sample in blank matrix.[15]
-
Optimize Extraction Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for norgestimate. Check the pH of solutions and the choice of solvents. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase.
-
Investigate Analyte Stability: Norgestimate can be unstable, particularly due to enzymatic degradation in the biological matrix.[16] Ensure samples are handled promptly at low temperatures and consider using enzyme inhibitors if necessary.
-
Problem 3: I am observing a peak in my blank matrix at the same retention time as my analyte (norgestimate).
-
Possible Cause: This could be due to interference from an endogenous matrix component or carryover from a previous injection.
-
Solution Pathway:
-
Verify Interference: Analyze blank matrix from at least six different sources to see if the interference is consistent.[10]
-
Check for Carryover: Inject a blank solvent sample immediately after a high concentration standard. If the peak appears, it indicates carryover. Improve the needle wash method on the autosampler and extend the column wash time in your gradient.
-
Enhance Specificity: If it is an endogenous interference, improve the chromatographic separation to resolve the interfering peak from the analyte. You may also need to find a more specific MRM transition for norgestimate.
-
Experimental Protocols & Data
Assessment of Matrix Effect
A quantitative assessment is critical and can be performed by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Set A: Spike the analyte (norgestimate) and the internal standard (this compound) in a neat solution (e.g., mobile phase).
-
Prepare Set B: Extract blank plasma from at least six different sources. After the final extraction step (e.g., after elution and evaporation), spike the dried extract with the analyte and IS at the same concentrations as Set A.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: The ultimate goal is for the SIL-IS to track and correct for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
An IS-Normalized MF close to 1.0 demonstrates effective compensation by the internal standard. The %CV across the different matrix lots should be ≤15%.
-
Table 1: Example Matrix Effect Data for 17-desacetyl Norgestimate
This table is adapted from data presented in studies on norgestimate's primary metabolite, which follows the same analytical principles.[17]
| Sample ID | Analyte Area (Post-Spiked) | IS Area (Post-Spiked) | Analyte/IS Ratio | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Neat Solution | 25,100 | 50,500 | 0.497 | 1.00 | 1.00 | 1.00 |
| Plasma Lot 1 | 22,850 | 45,900 | 0.498 | 0.91 | 0.91 | 1.00 |
| Plasma Lot 2 | 21,500 | 43,200 | 0.498 | 0.86 | 0.86 | 1.00 |
| Plasma Lot 3 | 23,400 | 47,100 | 0.497 | 0.93 | 0.93 | 1.00 |
| Plasma Lot 4 | 22,100 | 44,500 | 0.497 | 0.88 | 0.88 | 1.00 |
| Plasma Lot 5 | 21,900 | 44,000 | 0.498 | 0.87 | 0.87 | 1.00 |
| Plasma Lot 6 | 23,800 | 47,800 | 0.498 | 0.95 | 0.95 | 1.00 |
| Mean | 0.498 | 0.90 | 0.90 | 1.00 | ||
| %CV | 0.1% | 3.8% | 3.8% | 0.1% |
Sample Preparation & LC-MS/MS Protocol
This protocol provides a representative method for the quantification of norgestimate's metabolite, 17-desacetyl norgestimate, which is commonly measured in pharmacokinetic studies.[17][18] The principles are directly applicable to norgestimate itself.
Methodology:
-
Sample Spiking: To 250 µL of human plasma, add the internal standard (e.g., 17-desacetyl norgestimate-D6).
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 2: Example Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) | Precision (%CV) |
| 17-desacetyl norgestimate | Low QC | 95.8 | 5.2 |
| Medium QC | 96.5 | 4.8 | |
| High QC | 96.6 | 5.9 | |
| 17-desacetyl norgestimate-D6 | - | 93.9 | - |
| (Data adapted from Saxena et al.)[17] |
Visual Guides
Caption: High-level experimental workflow for norgestimate quantification.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. pharmacompass.com [pharmacompass.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in N-Acetyl Norgestimate-d6.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isotopic exchange of deuterium in N-Acetyl Norgestimate-d6. Below are frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the isotopic integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is the deuterated analog of N-Acetyl Norgestimate, an intermediate in the synthesis of the progestin Norgestimate.[] The six deuterium atoms are located on the steroid's carbon backbone at positions 2, 4, 6, and 10 (2,2,4,6,6,10-hexadeuterio).[] These positions are alpha or vinylogous alpha to the C3 acetyloxime group, which makes the attached deuterons susceptible to exchange under certain conditions.
Q2: What is isotopic exchange, and why is it a concern?
A2: Isotopic exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a hydrogen atom from the surrounding environment (or vice versa).[2] For researchers using this compound as an internal standard in quantitative mass spectrometry or for metabolic studies, maintaining the isotopic purity is critical. Loss of deuterium leads to a mass shift, compromising the accuracy and reliability of analytical results.
Q3: What are the primary factors that cause deuterium exchange in this compound?
A3: The primary factors that can induce deuterium exchange are:
-
pH: The exchange of hydrogens (or deuterons) on carbons alpha to a carbonyl or oxo group is catalyzed by the presence of acid or base.[3][4] Both acidic and basic conditions can facilitate the formation of enol- or enolate-like intermediates, which leads to exchange with protons from the solvent.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol, D₂O) can act as a source of protons (or deuterons) and facilitate the exchange process.[2][3]
-
Temperature: Elevated temperatures can increase the rate of the acid/base-catalyzed exchange reaction.[5]
-
Catalysts: The presence of certain metal catalysts can also facilitate hydrogen-deuterium exchange.[4]
Q4: How should I store this compound to maintain its isotopic stability?
A4: To minimize the risk of isotopic exchange during storage, follow these guidelines, adapted from best practices for other deuterated compounds:[6]
-
Solid Form: Store the compound as a solid in a tightly sealed container at low temperatures (2-8°C is recommended), protected from light and atmospheric moisture.
-
Stock Solutions: Prepare stock solutions using anhydrous, aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). Store these solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.[6]
Troubleshooting Guide
This guide addresses the common issue of observed deuterium loss during experiments.
Problem: My mass spectrometry data shows unexpected peaks (e.g., M-1, M-2), indicating a loss of isotopic purity.
Below is a workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing deuterium loss.
Stability Data Summary
The following table summarizes the expected stability of this compound under various experimental conditions. These values are illustrative and should be confirmed experimentally.
| Condition ID | Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Expected Isotopic Purity (%) |
| A | Anhydrous Acetonitrile | N/A | 25 | 24 | >99% |
| B | Anhydrous DMSO | N/A | 25 | 24 | >99% |
| C | 50:50 ACN:H₂O | 7.0 | 25 | 4 | ~98% |
| D | 50:50 ACN:H₂O | 7.0 | 37 | 4 | ~95% |
| E | 50:50 ACN:H₂O | 4.0 | 25 | 4 | ~90% |
| F | 50:50 ACN:H₂O | 9.0 | 25 | 4 | ~85% |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability by LC-MS
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
Objective: To quantify the percentage of deuterium exchange by monitoring the mass distribution of the compound over time.
Materials:
-
This compound
-
Anhydrous solvents (Acetonitrile, DMSO)
-
Buffered aqueous solutions (e.g., phosphate buffers at pH 4, 7, and 9)
-
HPLC-grade water and acetonitrile for mobile phase
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Workflow:
Caption: Experimental workflow for LC-MS stability testing.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Test Conditions: For each condition to be tested (e.g., pH 4 buffer, pH 7 buffer, pure methanol), dilute the stock solution to a final concentration of 10 µg/mL. Prepare a "time zero" sample by immediately quenching with 3 volumes of cold acetonitrile.
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of each test solution and quench it with 3 volumes of cold acetonitrile to stop any further exchange.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
MS Detection: Acquire data in positive ion mode, scanning a mass range that covers the M+H⁺ ions for all possible isotopologues (d6 through d0).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak area for each isotopologue at every time point.
-
Calculate the isotopic purity at time t using the formula: % Purity = (Area_d6 / (Area_d6 + Area_d5 + ... + Area_d0)) * 100
-
Compare the purity at different time points to the "time zero" sample to determine the rate and extent of exchange.
-
Protocol 2: Site-Specific Exchange Analysis by ¹H NMR Spectroscopy
Objective: To identify which specific deuterium positions are undergoing exchange.
Materials:
-
This compound (high concentration)
-
Deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Protic solvent (e.g., H₂O or Methanol)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Dissolve a sufficient amount of this compound in an anhydrous deuterated aprotic solvent (e.g., DMSO-d₆). Acquire a high-resolution ¹H NMR spectrum. This spectrum will serve as the baseline (t=0). The signals corresponding to the protons at positions 2, 4, 6, and 10 should be absent or significantly diminished.
-
Initiate Exchange: Add a small, measured amount of a protic solvent (e.g., 5-10% H₂O or CH₃OH) to the NMR tube. If investigating pH effects, a drop of acid (e.g., DCl) or base (e.g., NaOD) can be added.
-
Monitor Exchange: Acquire ¹H NMR spectra at regular intervals (e.g., every hour).
-
Data Analysis: Observe the spectra for the appearance and growth of new signals in the regions corresponding to the C2, C4, C6, and C10 protons. The rate at which these peaks appear indicates the relative lability of the deuterium atoms at those specific sites. This method provides qualitative or semi-quantitative information on which positions are most susceptible to exchange under the tested conditions.
References
Improving peak shape and resolution for N-Acetyl Norgestimate-d6.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl Norgestimate-d6. Our aim is to help you improve chromatographic peak shape and resolution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: The most common causes of poor peak shape, such as peak tailing or fronting, include secondary interactions with the stationary phase, issues with the mobile phase, column degradation, and extra-column volume.[1] Specifically for amine-containing compounds or structurally similar molecules, interactions with ionized silanols on the silica support surface of the column are a primary cause of peak tailing.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is often due to interactions between the analyte and active sites on the column, such as residual silanols.[2][3] Other potential causes include operating the mobile phase at a pH close to the analyte's pKa, column contamination, or a void at the column inlet.[2]
Q3: I am observing peak fronting. What could be the issue?
A3: Peak fronting is less common than tailing but can occur due to sample overload, where the concentration of the analyte is too high for the column to handle efficiently.[4] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.
Q4: My resolution between this compound and other components is poor. How can I improve it?
A4: To improve resolution, you can optimize the mobile phase composition, adjust the gradient, change the column temperature, or select a different column with a more suitable stationary phase.[2] Using a column with smaller particles or a longer column can also enhance resolution, though this may increase backpressure and analysis time.
Q5: Should this compound co-elute with the non-deuterated analyte?
A5: Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte to ensure that both experience the same matrix effects, leading to accurate quantification.[5][6] However, a slight shift in retention time can sometimes be observed due to the chromatographic isotope effect.[6] If this separation leads to differential matrix effects, it can compromise the accuracy of the results.[6]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. How can I troubleshoot this?
Answer: Peak tailing can be addressed by systematically evaluating the column, mobile phase, and sample conditions.
Troubleshooting Steps:
-
Evaluate the Column:
-
Column Age and Contamination: An old or contaminated column can lead to peak tailing. First, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[7]
-
Column Chemistry: For basic compounds, which may be structurally similar to norgestimate and its analogs, secondary interactions with silanol groups are a common cause of tailing.[2] Consider using a column with a polar-embedded or charged surface hybrid (CSH) stationary phase, or an end-capped column to minimize these interactions.[1][2]
-
-
Optimize the Mobile Phase:
-
pH Adjustment: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[2] Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analyte.
-
Buffer Concentration: Inadequate buffering can cause pH shifts on the column. Ensure your buffer has sufficient capacity at the chosen pH. Increasing the buffer concentration can sometimes improve peak shape.[1]
-
Mobile Phase Additives: Adding a small amount of a volatile basic modifier, like triethylamine (TEA), can help to mask silanol groups and reduce peak tailing for basic compounds.
-
-
Check for Extra-Column Effects:
-
Tubing and Connections: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2] Ensure all connections are secure and use tubing with appropriate dimensions.
-
dot
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Poor Resolution
Question: I am struggling to achieve baseline resolution between this compound and an interfering peak. What steps can I take?
Answer: Improving resolution requires optimizing the chromatographic conditions to increase the separation between the two peaks.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Gradient Slope: If using a gradient, making the slope shallower can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and may improve resolution.
-
-
Adjust Column Parameters:
-
Temperature: Lowering the column temperature can increase retention and may improve resolution, although it will also increase the analysis time.
-
Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry or a longer column with a higher plate count.
-
-
Flow Rate:
-
Reducing the flow rate can sometimes enhance resolution, but it will also lead to longer run times.
-
| Parameter | Action | Expected Outcome |
| Mobile Phase | Decrease gradient slope | Increased separation between peaks |
| Change organic modifier (e.g., ACN to MeOH) | Altered selectivity | |
| Column | Decrease temperature | Increased retention and potentially better resolution |
| Use a longer column or one with smaller particles | Increased efficiency and resolution | |
| Flow Rate | Decrease flow rate | May improve resolution |
Experimental Protocols
While a specific, validated method for this compound was not found in the search results, the following protocol for the closely related compound, 17-desacetyl norgestimate-d6, can be used as a starting point for method development.[8]
LC-MS/MS Method for 17-desacetyl norgestimate and its d6-Internal Standard
-
Instrumentation: UPLC-MS/MS system[8]
-
Sample Preparation: Solid-phase extraction (SPE) is often used for plasma samples to reduce matrix effects.[8]
-
Chromatographic Conditions:
-
Column: A suitable C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically employed to ensure good separation.
-
Flow Rate: Dependent on column dimensions, often in the range of 0.3-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Compound | Q1 (m/z) | Q3 (m/z) |
| 17-desacetyl norgestimate | 328.4 | 124.1 |
| 17-desacetyl norgestimate-d6 | 334.3 | 91.1 |
Note: The specific MRM transitions for this compound will need to be determined experimentally.
dot
Caption: A typical workflow for LC-MS/MS analysis.
References
N-Acetyl Norgestimate-d6 stability issues in processed samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Acetyl Norgestimate-d6 in processed samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quantitative results for this compound are inconsistent. What could be the cause?
Inconsistent results can often be attributed to the instability of the deuterated standard in the processed samples. This compound, like many complex organic molecules, can be susceptible to degradation under various conditions. Key factors that can influence its stability include temperature, pH, and light exposure. It is also crucial to ensure the purity of the deuterated compound and all solvents and reagents used in the experiments.
Q2: I suspect my this compound is degrading during sample processing. What are the common degradation pathways?
While specific degradation pathways for this compound are not extensively documented, based on the structure and related compounds, potential degradation could occur through:
-
Hydrolysis: The N-acetyl group or the acetate group at the C17 position can be susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of Norgestimate-d6 or 17-desacetyl Norgestimate-d6, respectively.
-
Oxidation: The steroid structure can be prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents in the sample matrix.[1]
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation of the molecule. It is recommended to store samples in amber vials or other light-protecting containers.[2]
Q3: How can I minimize the degradation of this compound in my processed samples?
To enhance the stability of this compound, consider the following best practices:
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, temperatures of -20 °C or lower are recommended.[3]
-
pH Control: Maintain the pH of the sample matrix within a neutral range (pH 5-7) to minimize acid or base-catalyzed hydrolysis.[3]
-
Light Protection: Process and store samples in amber-colored tubes or vials to protect them from light.[2]
-
Inert Atmosphere: For long-term storage of the neat compound or stock solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Prompt Analysis: Analyze processed samples as quickly as possible to reduce the time for potential degradation to occur.
Q4: What are the best practices for storing this compound stock solutions?
Proper storage is crucial for maintaining the integrity of your deuterated standard.[2] Here are some guidelines:
-
Solvent Selection: Prepare stock solutions in aprotic, anhydrous solvents such as acetonitrile or DMSO.[2]
-
Container: Use tightly sealed vials to prevent solvent evaporation and moisture ingress.
-
Storage Conditions: Store stock solutions at -20 °C or lower, protected from light.
Experimental Protocols for Stability Assessment
To ensure the reliability of your analytical data, it is essential to perform stability studies of this compound in the biological matrix you are working with. Here are protocols for key stability experiments.
Freeze-Thaw Stability
Objective: To determine the stability of this compound after multiple freeze-thaw cycles.
Methodology:
-
Prepare replicate quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix.
-
Analyze one set of QC samples immediately (time 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20 °C or -80 °C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three cycles).
-
After the final thaw, process and analyze the samples.
-
The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the baseline samples.[4]
Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and processing time.
Methodology:
-
Prepare replicate QC samples at low, medium, and high concentrations in the relevant biological matrix.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a set of QC samples.
-
Compare the results to freshly prepared and analyzed QC samples.
-
The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the baseline samples.[4]
Processed Sample Stability
Objective: To assess the stability of this compound in the processed samples, including the time they may spend in an autosampler.
Methodology:
-
Process a set of replicate QC samples at low, medium, and high concentrations.
-
Analyze a subset of the processed samples immediately (time 0).
-
Store the remaining processed samples in the autosampler at a controlled temperature (e.g., 4 °C or 10 °C) for a specified duration (e.g., 24, 48, or 60 hours).[4]
-
Re-inject and analyze the stored processed samples.
-
The analyte is considered stable if the mean concentration of the re-injected samples is within ±15% of the initially analyzed samples.[4]
Quantitative Data on Stability
The following tables summarize stability data for the closely related compound 17-desacetyl norgestimate, which can serve as a guide for this compound.
Table 1: Stability of 17-desacetyl norgestimate in Human Plasma [4]
| Stability Test | Storage Condition | Duration | Stability |
| Bench-Top Stability | Room Temperature | At least 6 hours | Stable |
| Freeze-Thaw Stability | -30 °C and -75 °C | 4 cycles | Stable |
| Long-Term Stability | -30 °C and -75 °C | At least 116 days | Stable |
| Processed Sample Stability | 10 °C (in autosampler) | At least 60 hours | Stable |
Visualizations
Experimental Workflow for Stability Testing
Caption: A flowchart illustrating the general workflow for assessing the stability of this compound in processed samples.
Hypothetical Degradation Pathway of this compound
Caption: A diagram showing potential degradation pathways for this compound, including hydrolysis and oxidation.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing N-Acetyl Norgestimate-d6 Carryover
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of N-Acetyl Norgestimate-d6 in their liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been analyzed[1][2]. This phenomenon can lead to inaccurate quantification, especially at the lower limit of quantitation, and may result in the rejection of analytical runs[1][3]. Deuterated compounds like this compound can sometimes exhibit different adsorption properties compared to their non-deuterated counterparts, potentially leading to carryover issues.
Q2: What are the common sources of carryover in an LC autosampler?
A2: Carryover can originate from various components within the autosampler and the broader LC system. The most common sources include the injection needle (both inner and outer surfaces), sample loop, injection valve rotor seal and stator, and transfer tubing[4][5]. Adsorption of the analyte onto these surfaces is a primary cause of carryover[1][2]. Worn or dirty rotor seals are a frequent culprit, as they can develop scratches or deposits that trap the analyte[3][6].
Q3: How can I distinguish between carryover and system contamination?
A3: A systematic injection of blanks and standards can help differentiate between carryover and contamination[3].
-
Carryover will typically show a decreasing signal in consecutively injected blank samples following a high-concentration standard. The first blank will have the highest carryover peak, which will diminish in subsequent blanks[3][7].
-
Contamination will result in a relatively constant signal across multiple blank injections. This could indicate a contaminated mobile phase, blank solution, or a persistently contaminated part of the system upstream of the column[3][7].
Q4: What is an acceptable level of carryover?
A4: While zero carryover is the ideal, it is rarely achievable in practice. An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample[1][8]. For highly sensitive bioanalytical assays, the carryover should be below the lower limit of quantitation (LLOQ)[3].
Troubleshooting Guides
Issue 1: Persistent peaks of this compound in blank injections.
This guide provides a step-by-step approach to identifying and resolving the source of this compound carryover.
Step 1: Confirm the Issue is Carryover
-
Protocol: Inject a high-concentration sample of this compound, followed by at least three consecutive blank injections.
-
Analysis: If the peak area for this compound decreases with each subsequent blank, the issue is likely carryover[3][7]. If the peak area remains constant, investigate potential sources of contamination, such as the mobile phase or the blank solution itself[3][7].
Step 2: Optimize the Autosampler Wash Method
-
Rationale: An inadequate needle wash is a common cause of carryover[9][10]. The wash solvent must be strong enough to solubilize and remove all traces of this compound from the needle and sample loop.
-
Actions:
-
Select a Stronger Wash Solvent: this compound is likely a hydrophobic compound. Use a wash solvent with a higher percentage of organic solvent (e.g., acetonitrile or methanol) than the initial mobile phase conditions[7][9]. A mixture of solvents, such as isopropanol, acetonitrile, and water, can be effective for removing a wide range of compounds[8].
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles between injections[8][10]. Ensure both the inside and outside of the needle are being washed if your autosampler has this feature[2][10].
-
Use a Multi-Solvent Wash: Employ a sequence of washes with different solvents. For example, a wash with a high-organic solvent followed by a wash with the initial mobile phase composition can be very effective[8].
-
Step 3: Inspect and Clean Autosampler Components
-
Rationale: Analyte adsorption can occur on various surfaces within the autosampler flow path[1][4].
-
Actions:
-
Injector Valve Rotor Seal: This is a common site for carryover. Inspect the rotor seal for scratches or wear and replace it if necessary[3][6].
-
Sample Loop: The sample loop can be a source of carryover. Consider flushing the loop with a strong solvent or replacing it if carryover persists[7].
-
Tubing and Fittings: Ensure all tubing and fittings are properly connected to avoid dead volumes where the sample can be trapped[7][10].
-
Issue 2: Carryover is observed only for this compound and not other analytes.
This scenario suggests a specific chemical interaction between this compound and the system components.
Step 1: Modify the Wash Solvent with Additives
-
Rationale: The specific chemical properties of this compound may cause it to strongly adhere to surfaces. Modifying the wash solvent can disrupt these interactions.
-
Actions:
-
Adjust pH: If this compound has ionizable groups, adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the wash solvent can help to neutralize the charge and reduce ionic interactions[11].
-
Competitive Inhibitors: Adding a compound with similar properties to the wash solvent can help to displace adsorbed this compound molecules[3].
-
Step 2: Evaluate Different Injection Modes
-
Rationale: The way the sample is introduced into the system can influence carryover.
-
Actions:
-
Full Loop vs. Partial Loop Injection: If using a partial loop injection, switching to a full loop injection can sometimes reduce carryover by ensuring a more thorough flush of the sample path[12].
-
Step 3: Consider System Passivation
-
Rationale: Active sites on stainless steel surfaces can contribute to the adsorption of certain analytes.
-
Actions:
-
Passivation: While modern instruments often have improved passivation, for particularly challenging compounds, passivating the system with an acid solution (consult your instrument manual for appropriate procedures) may be necessary[10].
-
Quantitative Data Summary
| Carryover Type | Common Causes | Recommended Solutions |
| Classic Carryover | Remnants of the sample in the injection port, needle, or valve. Signal decreases with subsequent blank injections[7]. | - Optimize needle wash with stronger solvents. - Increase wash volume and/or cycles[8]. - Inspect and replace the injector rotor seal if worn[3]. |
| Adsorptive Carryover | Strong chemical interaction between the analyte and surfaces in the flow path. Can persist for several blank injections[1]. | - Use wash solvents with pH modifiers or competitive inhibitors[3][11]. - Consider alternative materials for rotor seals (e.g., PEEK, Tefzel)[1][2]. - Passivate the system[10]. |
| Contamination (Constant Signal) | Contaminated blank solution, mobile phase, or a persistent source of the analyte in the system[3][7]. | - Prepare fresh mobile phase and blank solutions[7]. - Systematically bypass components (e.g., column, autosampler) to isolate the source[3]. |
Experimental Protocols
Protocol 1: Systematic Carryover Evaluation
-
Prepare a high-concentration standard of this compound at the upper limit of the calibration range.
-
Prepare a fresh blank solution (matrix without the analyte).
-
Inject the high-concentration standard.
-
Immediately following the standard, inject at least three consecutive blank samples.
-
Analyze the chromatograms of the blank injections for the presence of this compound.
-
Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area in High Standard) * 100.
-
If carryover is detected, proceed to the wash method optimization protocol.
Protocol 2: Optimizing the Autosampler Wash Method
-
Begin with the current wash method and perform the Systematic Carryover Evaluation (Protocol 1) to establish a baseline carryover level.
-
Wash Solvent Composition:
-
Prepare a new wash solution with a higher organic content (e.g., increase acetonitrile from 50% to 90%).
-
Repeat the carryover evaluation.
-
If carryover persists, test alternative organic solvents like isopropanol or methanol in the wash solution.
-
Consider adding a small percentage of acid or base to the wash solvent if the analyte has ionizable functionalities.
-
-
Wash Volume and Cycles:
-
Once a more effective wash solvent is identified, systematically increase the wash volume (e.g., from 200 µL to 500 µL, then to 1000 µL) and repeat the carryover evaluation at each step.
-
Increase the number of wash cycles (e.g., from 1 to 3) and re-evaluate carryover.
-
-
Final Method: The optimal wash method will be the combination of solvent, volume, and cycles that reduces the carryover of this compound to an acceptable level (typically <0.1%).
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lctsbible.com [lctsbible.com]
- 12. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different anticoagulants on N-Acetyl Norgestimate-d6 stability in plasma.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of N-Acetyl Norgestimate-d6 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma collection when analyzing this compound?
A1: While specific stability data for this compound in various anticoagulants is not extensively published, general guidance suggests that EDTA (Ethylenediaminetetraacetic acid) is often a suitable choice for hormone and drug stability studies.[1][2][3] It is crucial to perform your own validation studies to confirm the stability of this compound with your chosen anticoagulant under your specific laboratory conditions.
Q2: Can I use heparin as an anticoagulant for this compound plasma stability studies?
A2: Heparin is a commonly used anticoagulant, but its effect on this compound stability should be carefully evaluated. For some analytes, heparin has been shown to be less optimal than EDTA, especially during long-term storage.[1][2] Potential issues with heparin include interference with certain analytical methods and a slight loss of activity over 24 hours in some storage conditions.[4] Therefore, a thorough stability assessment is necessary if you choose to use heparin.
Q3: What about citrate anticoagulants? Are they suitable for this compound analysis?
A3: Citrate anticoagulants are also an option. However, as with any anticoagulant, its impact on the stability of this compound and the analytical method must be validated. The choice of anticoagulant can sometimes affect plasma pH, which in turn may influence drug stability.[5]
Q4: How should I store plasma samples containing this compound?
A4: For long-term stability, it is generally recommended to store plasma samples at -80°C.[6] Immediate separation of plasma from blood cells after collection is critical to ensure analyte stability.[7] For short-term storage, 4°C is preferable to room temperature, as higher temperatures can accelerate degradation of some analytes.[1][2] Stability studies should be conducted to determine the acceptable storage duration at different temperatures.
Q5: What are the potential signs of this compound degradation in my plasma samples?
A5: Degradation can manifest as a decrease in the analyte concentration over time, the appearance of unknown peaks in your chromatogram, or increased variability in your results. A well-designed stability study with control samples at different time points and storage conditions is the best way to monitor for degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Analyte degradation due to inappropriate anticoagulant. | Conduct a head-to-head comparison of different anticoagulants (EDTA, heparin, citrate) to assess short-term and long-term stability. |
| Analyte degradation due to improper storage. | Ensure samples are processed and frozen promptly after collection. Validate your storage conditions (-20°C vs. -80°C) and perform freeze-thaw stability tests. | |
| High variability in replicate samples | Inconsistent sample handling post-collection. | Standardize the time between blood collection, centrifugation, and plasma separation. Ensure consistent temperature control during processing. |
| Interference from the anticoagulant in the analytical assay. | Evaluate for matrix effects caused by the chosen anticoagulant. This can be done by comparing the response of the analyte in neat solution versus post-extraction spiked plasma. | |
| Appearance of unexpected peaks in the chromatogram | Degradation of this compound into other products. | Perform forced degradation studies (e.g., exposure to acid, base, oxidation, light, heat) to identify potential degradation products and ensure your analytical method can separate them from the parent compound. |
| Interference from endogenous plasma components. | Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Anticoagulant Selection and Plasma Preparation
-
Blood Collection: Collect whole blood from subjects into commercially available vacuum tubes containing different anticoagulants (e.g., K2-EDTA, Sodium Heparin, Sodium Citrate).
-
Sample Mixing: Gently invert the collection tubes 8-10 times to ensure proper mixing of blood with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500-2000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Aliquoting and Storage: Aliquot the plasma into labeled polypropylene tubes and immediately store them at -80°C until analysis.
Protocol 2: this compound Stability Assessment in Plasma
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Spike this solution into pooled human plasma (collected with the anticoagulant being tested) to achieve a known concentration.
-
Time Points: Aliquot the spiked plasma into separate tubes for each time point and condition to be tested (e.g., 0, 4, 8, 24, 48 hours at room temperature and 4°C; 1, 2, 4, 12 weeks at -20°C and -80°C).
-
Sample Analysis: At each designated time point, retrieve the respective aliquots. Process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Calculate the concentration of this compound at each time point. The analyte is considered stable if the mean concentration is within ±15% of the initial (time 0) concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. - Biospecimen Research Database [brd.nci.nih.gov]
- 2. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heparin stability: effects of diluent, heparin activity, container, and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in the synthesis and purification of N-Acetyl Norgestimate-d6.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of N-Acetyl Norgestimate-d6.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete acetylation of the Norgestimate-d6 oxime. | - Ensure the use of anhydrous pyridine and fresh acetic anhydride. - Increase the molar excess of acetic anhydride. - Extend the reaction time and monitor progress by TLC or LC-MS.[1] - Consider the use of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] |
| Side reactions, such as hydrolysis of the acetyl group. | - Perform the reaction under strictly anhydrous conditions. - During workup, use a non-aqueous quench or minimize contact with water. | |
| Incomplete Deuterium Incorporation | H/D back-exchange during synthesis or workup. | - Use deuterated solvents for reaction workup and purification where feasible. - Minimize exposure to protic (non-deuterated) solvents.[3] - Work at lower temperatures during aqueous workup steps.[3] |
| Inefficient deuteration of the precursor. | - If preparing Norgestimate-d6 in-house, ensure optimal conditions for the deuterium exchange reaction (e.g., appropriate base and deuterated solvent). | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of E/Z isomers of the oxime acetate. | - Steroid oximes and their derivatives can exist as E/Z isomers, which may have different polarities.[4][5] - Optimize chromatographic conditions for isomer separation (see Purification section). |
| Unreacted Norgestimate-d6 starting material. | - Drive the acetylation reaction to completion by adjusting reaction time or reagent stoichiometry. | |
| Hydrolysis of the product back to Norgestimate-d6. | - Ensure anhydrous conditions during storage and handling. - Avoid acidic or strongly basic conditions during purification. | |
| Difficulty in Purifying the Final Product | Co-elution of E/Z isomers. | - Employ high-resolution chromatographic techniques such as preparative HPLC.[6] - Screen different solvent systems and stationary phases. Silica gel impregnated with silver nitrate has been used to separate E/Z isomers of other compounds.[6] |
| Similar polarity of product and byproducts. | - Utilize gradient elution in column chromatography to improve separation. - Consider alternative purification methods like crystallization. | |
| Isotopic Scrambling (Deuterium at unintended positions) | Harsh reaction conditions during acetylation. | - Employ milder acetylation conditions (e.g., lower temperature).[3] - While less common in this specific step, be aware that strong acids or bases can promote H/D exchange at unintended, activated positions.[3] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the general synthetic route for this compound? A1: this compound is typically synthesized by the acetylation of Norgestimate-d6. This involves the reaction of the oxime functional group of Norgestimate-d6 with an acetylating agent, commonly acetic anhydride, in the presence of a base like pyridine.[1][2]
-
Q2: Why is pyridine used in the acetylation reaction? A2: Pyridine serves as a base to neutralize the acetic acid byproduct of the reaction and can also act as a catalyst.[1] It is important to use anhydrous pyridine to prevent hydrolysis of the acetic anhydride and the product.
-
Q3: Can other acetylating agents be used? A3: While acetic anhydride is common, other reagents like acetyl chloride can also be used for acetylation.[7] However, reaction conditions would need to be adjusted accordingly.
Purification
-
Q4: Why do I see two closely related spots on my TLC plate after synthesis? A4: You are likely observing the E and Z isomers of the this compound oxime acetate.[4][8] These geometric isomers arise from the C=N double bond of the oxime group and often exhibit slightly different physical properties, including polarity.
-
Q5: How can I separate the E/Z isomers of this compound? A5: Separation of E/Z isomers of steroid oximes can be challenging but is often achievable using chromatographic techniques.[4] Preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with an appropriate stationary and mobile phase are common methods.[6][9] Supercritical fluid chromatography (SFC) has also been shown to be effective for separating stereoisomers.[10]
Stability and Storage
-
Q6: How stable is this compound? A6: Acetylated oximes can be susceptible to hydrolysis back to the oxime, particularly under acidic or basic conditions.[11] The deuterium labels are generally stable; however, prolonged exposure to harsh conditions could potentially lead to back-exchange.
-
Q7: What are the recommended storage conditions for this compound? A7: To ensure stability, this compound should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve Norgestimate-d6 (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise with stirring.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Workup: Remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]
- 9. uspnf.com [uspnf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Investigating unexpected fragmentation patterns of N-Acetyl Norgestimate-d6 in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected fragmentation patterns during the mass spectrometric analysis of N-Acetyl Norgestimate-d6.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected protonated precursor ion ([M+H]⁺) for this compound (Molecular Formula: C₂₅H₂₇D₆NO₄) is m/z 418.6.[][2] Based on the fragmentation of similar deuterated steroid structures and general principles of mass spectrometry, expected product ions would arise from the loss of the N-acetyl group, cleavage of the steroid backbone, and fragmentation of the deuterated ethyl group. For a related compound, 17-desacetyl norgestimate D6, a mass transition of 334.3→91.1 has been reported, suggesting fragmentation of the core steroid structure.[3]
Q2: We are observing an unexpected fragment ion. What are the common causes?
A2: Unexpected fragment ions can arise from several sources:
-
In-source fragmentation: The molecule may be fragmenting in the ion source before mass analysis. This can be influenced by source temperature, cone voltage, and solvent conditions.
-
Contaminants: The unexpected ion may be a fragment of a co-eluting impurity.
-
Isotopic Exchange: Deuterium atoms on the molecule may exchange with hydrogen atoms from the solvent or matrix, leading to ions with different m/z values.[4]
-
Complex Fragmentation Pathways: The molecule may be undergoing an unexpected but chemically plausible fragmentation or rearrangement.[5]
Q3: Can the position of the deuterium labels affect fragmentation?
A3: Yes, the position of deuterium labeling is critical. If deuterium atoms are located near labile protons (e.g., on hydroxyl or amine groups), they can be prone to exchange with hydrogen from the solvent, altering the mass of the parent and fragment ions. For this compound, the deuterium labels are on the steroid backbone, which are generally stable positions.[]
Q4: What is the "isotope effect" and how might it impact our analysis?
A4: The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. In liquid chromatography-mass spectrometry (LC-MS), this can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier. This is a known phenomenon and, if consistent, should not affect quantification when using an appropriate integration window.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Fragment Ion Observed | 1. In-source fragmentation.2. Co-eluting impurity.3. Isotopic exchange.4. Complex fragmentation pathway. | 1. Optimize ion source parameters (e.g., lower source temperature, reduce cone voltage).2. Improve chromatographic separation; check for purity of the standard.3. Use aprotic solvents where possible; investigate the stability of the label under the experimental conditions.4. Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the fragment. |
| Poor Signal Intensity | 1. Inefficient ionization.2. Incorrect mass transition settings.3. Degradation of the standard. | 1. Optimize ionization source parameters (e.g., electrospray voltage, gas flow rates).2. Verify the precursor and product ion m/z values.3. Check the storage conditions and age of the standard; prepare a fresh solution. |
| Variable Fragmentation Pattern | 1. Inconsistent collision energy.2. Fluctuations in ion source conditions. | 1. Ensure the collision energy is optimized and stable.2. Check for stability of the ion source temperature and gas flows. |
| Presence of Unlabeled N-Acetyl Norgestimate Fragments | 1. Isotopic impurity in the deuterated standard.2. Back-exchange of deuterium with hydrogen. | 1. Check the certificate of analysis for the isotopic purity of the standard.2. Minimize exposure to protic solvents and acidic/basic conditions. |
Quantitative Data
Table 1: Theoretical and Observed Mass Information for this compound and Related Analogs
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Reported MRM Transition (m/z) |
| This compound | C₂₅H₂₇D₆NO₄ | 417.26 | 418.27 | Not explicitly reported |
| Norgestimate | C₂₃H₃₁NO₃ | 369.23 | 370.24 | - |
| 17-desacetyl norgestimate | C₂₁H₂₉NO₂ | 327.22 | 328.23 | 328.4→124.1[3] |
| 17-desacetyl norgestimate D6 | C₂₁H₂₃D₆NO₂ | 333.26 | 334.26 | 334.3→91.1[3] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Preparation: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Sample Extraction (from plasma):
-
To 100 µL of plasma, add the internal standard (if different from the analyte) and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 418.6.
-
Product Ion(s): To be determined based on compound optimization. A good starting point would be to look for losses of the N-acetyl group (CH₂CO, 42 Da) and subsequent fragmentations of the steroid core.
-
Collision Energy: Optimize for the specific instrument and desired fragmentation. Start with a range of 15-40 eV.
-
Source Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Visualizations
Caption: Workflow for investigating unexpected fragmentation patterns.
Caption: Proposed fragmentation pathways for this compound.
References
- 2. scbt.com [scbt.com]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study | Semantic Scholar [semanticscholar.org]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Norgestimate Assay Using N-Acetyl Norgestimate-d6 Internal Standard in Accordance with FDA/EMA (ICH M10) Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical method validation parameters for the assay of norgestimate, focusing on its primary active metabolite, 17-desacetyl norgestimate. The validation framework adheres to the harmonized guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have both adopted the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] Norgestimate is a progestin used in oral contraceptives that is rapidly and extensively metabolized, making its active metabolite the key analyte for pharmacokinetic and bioequivalence studies.[4][5][6] The use of a stable isotope-labeled internal standard, such as N-Acetyl Norgestimate-d6, is critical for ensuring the accuracy and precision of quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Harmonized Regulatory Landscape: The ICH M10 Guideline
To streamline the global drug development process, the FDA and EMA have aligned their recommendations for bioanalytical method validation under the ICH M10 guideline.[3][7][8] This harmonization ensures that a single set of validation experiments can generate data acceptable to multiple regulatory authorities. A full validation for a chromatographic method, as would be used for a norgestimate assay, must characterize key parameters to ensure the reliability and acceptability of the analytical results.[7][9]
Experimental and Validation Workflow
The process of validating a bioanalytical method is a systematic undertaking, moving from initial development through a rigorous, multi-faceted validation to the eventual analysis of study samples. This workflow ensures that the method is robust, reliable, and fit for its intended purpose.
Caption: High-level workflow for bioanalytical method validation and application.
Quantitative Data Comparison: Guideline Requirements vs. Typical Performance
The following tables summarize the acceptance criteria as mandated by the FDA/EMA (ICH M10) guidelines and present typical experimental data from validated assays for norgestimate's active metabolite, 17-desacetyl norgestimate.[10][11]
Table 1: Selectivity, Carryover, and Matrix Effect
| Parameter | FDA/EMA (ICH M10) Requirement | Typical Experimental Outcome |
|---|---|---|
| Selectivity | Response of interfering components should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard (IS). | No significant interference observed at the retention times of the analyte and IS in at least six unique sources of blank matrix. |
| Carryover | Carryover in a blank sample following the highest concentration standard (ULOQ) should be ≤ 20% of the LLOQ and ≤ 5% for the IS. | Carryover is negligible and well below the acceptance limits. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%. | Matrix effect is found to be consistent and does not compromise the accuracy or precision of the assay. |
Table 2: Calibration Curve & Linearity
| Parameter | FDA/EMA (ICH M10) Requirement | Typical Experimental Data for 17-desacetyl norgestimate[10][11] |
|---|---|---|
| Calibration Range | Defines the Lower (LLOQ) and Upper (ULOQ) Limits of Quantification. | 20 pg/mL (LLOQ) to 5000 pg/mL (ULOQ) |
| Regression Model | Typically a linear model with 1/x or 1/x² weighting. | Linear, weighted by 1/concentration² |
| Acceptance Criteria | ≥ 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ). | All calibration points meet acceptance criteria. |
| Correlation Coefficient (r²) | While not strictly mandated, should demonstrate a strong correlation. | ≥ 0.9988 |
Table 3: Accuracy and Precision
| Parameter | QC Level | FDA/EMA (ICH M10) Requirement | Typical Experimental Data for 17-desacetyl norgestimate[10][11] |
|---|---|---|---|
| Intra-Run Accuracy (% Bias) | LLOQ | Within ±20% of nominal | Within ±10% |
| Low, Mid, High | Within ±15% of nominal | Within ±10% | |
| Intra-Run Precision (% CV) | LLOQ | ≤ 20% | ≤ 10% |
| Low, Mid, High | ≤ 15% | ≤ 10% | |
| Inter-Run Accuracy (% Bias) | LLOQ | Within ±20% of nominal | Within ±10% |
| Low, Mid, High | Within ±15% of nominal | Within ±10% | |
| Inter-Run Precision (% CV) | LLOQ | ≤ 20% | ≤ 10% |
| | Low, Mid, High | ≤ 15% | ≤ 10% |
Table 4: Recovery and Stability
| Parameter | FDA/EMA (ICH M10) Requirement | Typical Experimental Outcome/Data[10][11] |
|---|---|---|
| Recovery | Not a mandated acceptance criterion, but should be consistent and reproducible. | Analyte: ~96.3%; Internal Standard: ~93.9% |
| Bench-Top Stability | Stability samples must be within ±15% of nominal concentration. | Stable in plasma for at least 6-8 hours at room temperature. |
| Freeze-Thaw Stability | Stability samples must be within ±15% of nominal concentration after multiple cycles. | Stable for at least 3-5 freeze-thaw cycles. |
| Long-Term Stability | Stability samples must be within ±15% of nominal concentration for the expected storage duration. | Stable for at least 6 months at -70°C or colder. |
Interrelation of Validation Parameters
The various parameters of method validation are not independent. They form a logical network where foundational elements like selectivity and calibration performance directly impact the critical measures of accuracy and precision, ultimately ensuring the generation of reliable data.
Caption: Logical relationships between key bioanalytical validation parameters.
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the validation experiments. Specific concentrations, volumes, and instrument parameters should be optimized during method development.
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of 17-desacetyl norgestimate and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration suitable for addition to all samples (e.g., 100 ng/mL).
2. Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve a series of 8-10 concentrations covering the desired analytical range (e.g., 20-5000 pg/mL).
-
Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of four levels:
-
LLOQ: At the lowest concentration of the calibration range.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: Near the center of the calibration range.
-
High QC: Approximately 75-85% of the ULOQ.
-
3. Sample Extraction Protocol (Solid-Phase Extraction - SPE) This protocol is based on methodologies found in the literature for similar analytes.[11]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of a plasma sample (CS, QC, or unknown), add 50 µL of the IS working solution.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water to remove interferences.
-
Elute the analyte and IS from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
4. Key Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different individuals to check for endogenous interferences at the retention times of the analyte and IS.
-
Accuracy and Precision: Analyze three separate analytical batches on at least two different days. Each batch should contain one set of calibration standards and at least five replicates of each QC level (LLOQ, Low, Mid, High).
-
Matrix Effect: Extract and analyze samples from at least six different lots of blank plasma spiked at Low and High QC concentrations. Compare the peak area response to that of pure solutions to calculate the matrix factor.
-
Stability:
-
Freeze-Thaw: Analyze QC samples after they have undergone 3-5 complete freeze (-70°C) and thaw (room temperature) cycles.
-
Bench-Top: Keep QC samples at room temperature for a defined period (e.g., 8 hours) before processing and analysis.
-
Long-Term: Store QC samples at the intended storage temperature (e.g., -70°C) and analyze them against a freshly prepared calibration curve at specified time points (e.g., 1, 3, and 6 months).
-
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norgestimate - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Comparing N-Acetyl Norgestimate-d6 with Non-Deuterated Internal Standards for Norgestimate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of norgestimate and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability and accuracy. This guide provides an objective comparison between the use of a deuterated internal standard, such as N-Acetyl Norgestimate-d6, and non-deuterated (structural analogue) internal standards in bioanalytical methods, supported by experimental principles and data.
Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards employed are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]
Superior Performance of Deuterated Internal Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), like this compound, for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][2] Deuterated standards are considered the gold standard because they exhibit nearly identical behavior to the analyte during sample extraction, chromatography, and ionization, leading to more effective compensation for matrix effects and other sources of analytical variability.[3][4]
Key Advantages of Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][5] For instance, in the analysis of the immunosuppressant sirolimus, switching from an analog internal standard to a deuterium-labeled standard improved the coefficient of variation (CV) from a range of 7.6%-9.7% to 2.7%-5.7%.[2]
-
Improved Matrix Effect Compensation: Matrix effects, caused by other components in a biological sample, can significantly impact the ionization of the target analyte in the mass spectrometer. Since deuterated internal standards have the same molecular structure and polarity, they are affected by the matrix in the same way as the analyte, allowing for reliable correction.[3]
-
Increased Robustness and Throughput: The use of deuterated internal standards can lead to more robust and reliable bioanalytical methods, reducing the need for extensive sample clean-up and allowing for faster chromatography, which increases sample throughput.[4]
While deuterated standards are generally superior, potential challenges such as isotopic instability and chromatographic shifts can occur, necessitating careful method development.[2][6]
Quantitative Performance Data
While a direct head-to-head comparison for this compound was not found in the immediate search, a study on the bioanalysis of 17-desacetyl norgestimate, a major active metabolite of norgestimate, using its deuterated internal standard (17-desacetyl norgestimate D6) provides valuable performance data. This data can be considered representative of the performance expected from a deuterated internal standard in the analysis of norgestimate-related compounds.
| Performance Metric | 17-desacetyl norgestimate (Analyte) | 17-desacetyl norgestimate D6 (Internal Standard) |
| Overall Recovery | 96.30% | 93.90% |
| Intra-run Precision (CV%) | Within 10% | Not explicitly stated, but method precision was high |
| Intra-run Accuracy | Within 10% | Not explicitly stated, but method accuracy was high |
| Inter-run Precision (CV%) | Within 10% | Not explicitly stated, but method precision was high |
| Inter-run Accuracy | Within 10% | Not explicitly stated, but method accuracy was high |
Data extracted from a study on the UPLC-MS/MS determination of 17-desacetyl norgestimate in human plasma.[7]
The high and consistent recovery of both the analyte and its deuterated internal standard demonstrates the effectiveness of the deuterated standard in tracking the analyte through the extraction process.[7] The excellent precision and accuracy of the method further underscore the reliability that a deuterated internal standard imparts to the assay.[7]
In contrast, a non-deuterated internal standard, being a different chemical entity, would likely exhibit different extraction recovery and ionization characteristics, leading to less effective correction and potentially greater variability in the results.
Experimental Protocols
A detailed methodology for the analysis of a norgestimate metabolite using a deuterated internal standard is provided below, based on a published UPLC-MS/MS method.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.4 mL of human plasma, add the deuterated internal standard (e.g., this compound).
-
Vortex the samples to mix.
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for both the analyte (norgestimate) and the deuterated internal standard (this compound).
3. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis of norgestimate using an internal standard.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
References
A Comparative Guide to Internal Standards in the Bioanalysis of Norgestimate Metabolites: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is critical to the success of a bioanalytical method, ensuring accuracy and precision. This guide provides a comparative overview of bioanalytical methods for the major active metabolite of norgestimate, 17-desacetyl norgestimate, with a focus on the cross-validation considerations when employing different internal standard strategies. While this guide centers on the use of a deuterated internal standard, 17-desacetyl norgestimate-d6, it also explores the theoretical application of a non-deuterated, structural analog internal standard, providing supporting experimental data and detailed protocols for a comprehensive comparison.
It is important to note that while the topic specifies N-Acetyl Norgestimate-d6, a thorough review of published scientific literature did not yield bioanalytical methods employing this specific internal standard for the quantification of norgestimate or its metabolites. Therefore, this guide focuses on the well-documented use of a deuterated metabolite, 17-desacetyl norgestimate-d6, as a representative stable isotope-labeled internal standard.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is due to the SIL-IS having nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to higher accuracy and precision.
In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte. While often more readily available and less expensive, its behavior during the analytical process may differ from the analyte, potentially leading to less effective compensation for experimental variability.
The following table summarizes the expected performance characteristics of bioanalytical methods for 17-desacetyl norgestimate using a deuterated internal standard versus a hypothetical method using a structural analog internal standard. The data for the deuterated internal standard is based on a published UPLC-MS/MS method.[1][2] The performance data for the structural analog is based on typical values observed in bioanalytical assays and general scientific consensus on the performance of such standards.
| Performance Parameter | Method with Deuterated IS (17-desacetyl norgestimate-d6) | Method with Structural Analog IS (Hypothetical) | Scientific Rationale for Performance Difference |
| Intra-run Precision (%CV) | ≤ 5.02%[1] | Typically < 15% | The deuterated IS co-elutes with the analyte, providing superior correction for variations in injection volume and matrix effects. |
| Inter-run Precision (%CV) | ≤ 6.25%[1] | Typically < 15% | The near-identical chemical nature of the deuterated IS ensures more consistent performance across different analytical runs. |
| Intra-run Accuracy (%RE) | ≤ 3.76%[1] | Typically ± 15% | The deuterated IS more accurately tracks the analyte during all stages of the analysis, leading to a more accurate quantification. |
| Inter-run Accuracy (%RE) | ≤ 1.24%[1] | Typically ± 15% | Consistent performance of the deuterated IS across runs contributes to higher inter-run accuracy. |
| Recovery (%) | Analyte: 96.30% IS: 93.90%[1] | Analyte: Variable IS: Variable | The similar extraction behavior of the analyte and deuterated IS leads to more consistent and comparable recovery. |
| Matrix Effect (%CV) | Low and consistent | Can be significant and variable | The deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively nullifying the matrix effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical methods. Below are the experimental protocols for the quantification of 17-desacetyl norgestimate using both a deuterated internal standard and a hypothetical structural analog internal standard.
Method 1: UPLC-MS/MS with Deuterated Internal Standard (17-desacetyl norgestimate-d6)
This method is adapted from a validated protocol for the quantification of 17-desacetyl norgestimate in human plasma.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of human plasma, add 50 µL of 17-desacetyl norgestimate-d6 working solution.
-
Add 0.5 mL of 1% formic acid and vortex.
-
Load the mixture onto an Oasis HLB SPE cartridge preconditioned with methanol and water.
-
Wash the cartridge with water and 20% acetonitrile in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Total Run Time: 4.5 minutes[1]
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
Method 2: LC-MS/MS with a Structural Analog Internal Standard (Hypothetical)
This protocol is a representative example for the quantification of 17-desacetyl norgestimate using a structural analog (e.g., another progestin not present in the sample) as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.5 mL of human plasma, add 50 µL of the structural analog internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
17-desacetyl norgestimate: m/z 328.4 → (a specific product ion)
-
Structural Analog IS: (Precursor ion m/z) → (Product ion m/z) - To be determined based on the selected analog.
-
Mandatory Visualization
To illustrate the key processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Evaluation of N-Acetyl Norgestimate-d6 from Commercial Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a reliable internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. This guide provides a framework for the performance evaluation of N-Acetyl Norgestimate-d6, a deuterated internal standard for N-Acetyl Norgestimate, from various commercial sources. The guide outlines key performance parameters, provides detailed experimental protocols for their assessment, and presents a structured approach to data comparison.
Stable isotope-labeled internal standards, such as this compound, are widely used in mass spectrometry-based assays to correct for variability during sample preparation and analysis.[1] However, the performance of these standards can vary between different commercial sources due to differences in synthesis and purification processes. Therefore, a thorough in-house evaluation is essential to ensure data integrity.
Key Performance Parameters for this compound
The following table summarizes the critical parameters for evaluating the performance of this compound from different commercial suppliers. A hypothetical comparison of three representative sources (Source A, Source B, and Source C) is presented to illustrate the data that should be generated.
| Performance Parameter | Source A | Source B | Source C | Acceptance Criteria |
| Chemical Purity (by HPLC-UV) | 99.5% | 98.9% | 99.8% | ≥ 98.0% |
| Isotopic Purity (by LC-MS) | 99.2% (d6) | 99.5% (d6) | 99.6% (d6) | ≥ 98% isotopic enrichment |
| Contribution to Unlabeled Analyte (M+0) | 0.08% | 0.15% | 0.05% | ≤ 0.1% of the analyte's lower limit of quantification (LLOQ) response |
| Chromatographic Co-elution with Analyte | ΔRT = 0.02 min | ΔRT = 0.05 min | ΔRT = 0.01 min | Near-identical retention times with the unlabeled analyte (ΔRT < 0.1 min) |
| Absence of Interfering Impurities | No interfering peaks at the analyte's retention time | A minor interfering peak observed, <1% of LLOQ | No interfering peaks at the analyte's retention time | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and internal standard |
| Stability (Freeze-Thaw Cycles) | < 2% degradation after 3 cycles | < 2.5% degradation after 3 cycles | < 1.5% degradation after 3 cycles | ≤ 15% deviation from nominal concentration |
| Long-Term Stability (at -20°C) | < 3% degradation after 1 month | < 4% degradation after 1 month | < 2% degradation after 1 month | ≤ 15% deviation from nominal concentration |
Experimental Workflow for Performance Evaluation
A systematic workflow is crucial for a comprehensive evaluation. The following diagram illustrates the key steps involved in assessing the performance of this compound from different sources.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow.
Chemical Purity Assessment by HPLC-UV
-
Objective: To determine the chemical purity of the this compound standard.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and calculate the area percent of the main peak relative to all other peaks.
-
Isotopic Purity and Unlabeled Analyte Contribution by LC-MS/MS
-
Objective: To determine the isotopic enrichment of the d6-labeled compound and to quantify the amount of unlabeled N-Acetyl Norgestimate (M+0) present.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Conditions: Utilize the same HPLC conditions as in the chemical purity assessment.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the appropriate precursor-to-product ion transition.
-
N-Acetyl Norgestimate (unlabeled): Monitor the corresponding precursor-to-product ion transition.
-
-
-
Procedure:
-
Prepare a known concentration of the this compound standard.
-
Analyze the sample by LC-MS/MS, monitoring for both the deuterated and non-deuterated MRM transitions.
-
Calculate the isotopic purity by comparing the peak area of the d6-labeled compound to any lower deuterated forms.
-
Quantify the percentage of the unlabeled analyte by comparing its response to the response of the deuterated standard.
-
Chromatographic Co-elution Assessment
-
Objective: To verify that the deuterated internal standard co-elutes with the unlabeled analyte.
-
Instrumentation: LC-MS/MS system.
-
Procedure:
-
Prepare a solution containing both this compound and unlabeled N-Acetyl Norgestimate.
-
Analyze the mixture using the established LC-MS/MS method.
-
Overlay the chromatograms for both the analyte and the internal standard and determine the difference in their retention times (ΔRT). The use of a stable isotope-labeled internal standard is intended to correct for variability in the analytical process, and co-elution is a key assumption for this correction to be effective.[1][2]
-
Stability Assessment (Freeze-Thaw and Long-Term)
-
Objective: To evaluate the stability of the this compound standard under typical laboratory storage and handling conditions.
-
Procedure (Freeze-Thaw):
-
Prepare replicate aliquots of a known concentration of the standard in a relevant matrix (e.g., plasma).
-
Subject the aliquots to three cycles of freezing (at -20°C or -80°C) and thawing (at room temperature).
-
After the final cycle, analyze the samples by LC-MS/MS and compare the measured concentrations to a freshly prepared standard.
-
-
Procedure (Long-Term):
-
Store replicate aliquots of a known concentration of the standard at the intended storage temperature (e.g., -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot and compare the measured concentration to a freshly prepared standard.
-
By following this comprehensive evaluation guide, researchers can confidently select a high-performing and reliable source of this compound, thereby enhancing the robustness and accuracy of their quantitative analytical methods.
References
Inter-laboratory comparison of norgestimate quantification using N-Acetyl Norgestimate-d6.
A Comparative Guide to the Quantification of Norgestimate and Its Active Metabolite
This guide provides a comparative overview of analytical methodologies for the quantification of the synthetic progestin norgestimate and its primary active metabolite, 17-desacetyl norgestimate. The use of deuterated internal standards, such as Norgestimate-d6 and 17-desacetyl norgestimate-d6, is a cornerstone of accurate and precise bioanalysis. This document details the experimental protocols for these advanced methods and presents a comparison of their performance.
Comparison of Analytical Methods
The quantification of norgestimate and its metabolites is predominantly achieved through Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds typically found in biological matrices. Below is a comparison of two representative UPLC-MS/MS methods.
Table 1: Comparison of UPLC-MS/MS Methods for Norgestimate and 17-desacetyl norgestimate Quantification
| Parameter | Method 1: Simultaneous Quantification of Norgestimate, 17-desacetyl norgestimate, and Ethinyl Estradiol | Method 2: Quantification of 17-desacetyl norgestimate |
| Analyte(s) | Norgestimate (NGM), 17-desacetyl norgestimate (DNGM), Ethinyl Estradiol (EE2) | 17-desacetyl norgestimate |
| Internal Standard(s) | NGM-d6, DNGM-d6, EE2-d4 | 17-desacetyl norgestimate D6 |
| Linear Range | NGM: 5–500 pg/mL, DNGM: 25–2500 pg/mL, EE2: 5–500 pg/mL | 20–5000 pg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9988[1][2][3][4] |
| Precision (Intra- and Inter-run) | Within 15% | Within 10%[1][2][3][4] |
| Accuracy (Intra- and Inter-run) | Within 15% of nominal values | Within 10%[1][2][3][4] |
| Recovery | Not explicitly stated | 17-desacetyl norgestimate: 96.30%, 17-desacetyl norgestimate D6: 93.90%[1][2][3][4] |
| Sample Preparation | Hexane/ethyl acetate extraction followed by derivatization with dansyl chloride | Solid-phase extraction[1] |
| Total Run Time | 4.4 min | 4.5 min[1][2][3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on established and validated procedures for the quantification of norgestimate and its metabolite.
Method 1: Simultaneous Quantification of Norgestimate and 17-desacetyl norgestimate
This method is adapted for the concurrent analysis of the parent drug and its active metabolite.
1. Sample Preparation:
-
To 0.4 mL of human plasma, add internal standards (NGM-d6 and DNGM-d6).
-
Perform a liquid-liquid extraction using a hexane/ethyl acetate solvent mixture.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and derivatize with dansyl chloride to enhance mass spectrometric response.
-
Reconstitute the final sample in methanol for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution.
-
Mobile Phase: A gradient of methanol and water.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Method 2: Quantification of 17-desacetyl norgestimate
This protocol is optimized for the specific quantification of the primary active metabolite.[1]
1. Sample Preparation:
-
To a 0.5 mL plasma sample, add the internal standard, 17-desacetyl norgestimate D6.[1]
-
Add 0.5 mL of 1% formic acid and vortex.[1]
-
Load the mixture onto a preconditioned solid-phase extraction (SPE) cartridge.[1]
-
Wash the cartridge with water, followed by 20% acetonitrile in water.[1]
-
Elute the analyte and internal standard with methanol.[1]
-
Inject an aliquot of the eluate into the UPLC-MS/MS system.[1]
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable C18 analytical column.[1]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is used for detection. The MRM transitions are m/z 328.4 → 124.1 for 17-desacetyl norgestimate and m/z 334.3 → 91.1 for 17-desacetyl norgestimate D6.[1]
Visualizations
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for norgestimate quantification.
Norgestimate exerts its biological effects primarily through its active metabolite, 17-desacetyl norgestimate, which acts as a progestin. The signaling pathway is initiated by the binding of the active metabolite to the progesterone receptor.
Caption: Progesterone receptor signaling pathway.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Gold Standard for Quantitative Bioanalysis: Justification for Using N-Acetyl Norgestimate-d6 and Other Deuterated Internal Standards
In the landscape of quantitative analysis, particularly within drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. The use of an internal standard is a fundamental practice to ensure data reliability, and the choice of that standard can significantly impact the quality of results. This guide provides an objective comparison of deuterated internal standards, such as N-Acetyl Norgestimate-d6, with their non-deuterated counterparts and other alternatives. Supported by experimental data, this document will demonstrate the superiority of stable isotope-labeled internal standards in mitigating analytical variability.
The Challenge of Matrix Effects in Bioanalysis
Why Deuterated Internal Standards are the Solution
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[4] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[5] This near-identical behavior is the key to their effectiveness.
Key Advantages:
-
Co-elution and Identical Behavior: A deuterated internal standard co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects in the mass spectrometer.[6] This allows it to accurately track and compensate for variations throughout the entire analytical process.
-
Mitigation of Matrix Effects: Because the deuterated standard behaves almost identically to the analyte, any ion suppression or enhancement caused by the biological matrix will affect both compounds to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate results.[]
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[8] This is crucial for regulatory submissions and for making confident decisions in drug development.
-
Correction for Variability: Deuterated standards also correct for variability in sample preparation, injection volume, and instrument response.[9]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard are not just theoretical. Experimental data from bioanalytical method validation studies consistently demonstrate their superiority over non-deuterated analogs or the use of no internal standard at all.
As a case study, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 17-desacetyl norgestimate (a major active metabolite of norgestimate) in human plasma utilized 17-desacetyl norgestimate-d6 as the internal standard.[1][2] The data from this study highlights the excellent performance achieved with a deuterated internal standard.
Table 1: Comparison of Performance Characteristics
| Parameter | Deuterated Internal Standard (17-desacetyl norgestimate-d6) | Non-Deuterated Analog (Hypothetical) |
| Analyte | 17-desacetyl norgestimate | 17-desacetyl norgestimate |
| Linearity (Correlation Coefficient, r²) | ≥0.9988[1] | Often lower due to uncompensated variability |
| Accuracy (% Bias) | Within ±10%[2] | Can exceed ±15% |
| Precision (% CV) | Within 10%[2] | Often >15% |
| Recovery (%) | 96.30% (Analyte) 93.90% (Internal Standard) [1] | Recovery of the analog may not track the analyte, leading to inaccurate correction. |
| Matrix Effect Compensation | High (due to similar ionization) | Poor (different ionization characteristics) |
Data for the deuterated internal standard is sourced from a study on 17-desacetyl norgestimate and its d6-labeled internal standard.[1][2] The performance of a non-deuterated analog is presented as a typical expectation based on general scientific principles.
Experimental Protocol: Quantification of a Norgestimate Metabolite Using a Deuterated Internal Standard
The following is a summary of a validated experimental protocol for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as an internal standard.[1] This protocol provides a practical example of how a deuterated internal standard is employed in a regulated bioanalytical setting.
1. Sample Preparation:
-
A 0.5 mL aliquot of human plasma sample is mixed with 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).[1]
-
The sample is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte and internal standard.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for analysis.[1]
-
Chromatographic Column: A suitable reversed-phase column is used to separate the analyte and internal standard from other plasma components.
-
Mobile Phase: A gradient elution with an appropriate mixture of aqueous and organic solvents is employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.[1]
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions monitored are:
3. Method Validation:
The method is validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: The calibration curve is linear over the concentration range of 20–5000 pg/mL.[1]
-
Accuracy and Precision: Intra-run and inter-run precision and accuracy are within 10%.[1]
-
Recovery: The extraction recovery is consistent and reproducible for both the analyte and the internal standard.[1]
-
Matrix Effect: The matrix effect is assessed to ensure that it is compensated for by the internal standard.[1]
-
Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions.
Visualizing the Workflow and Logic
To better illustrate the role of the deuterated internal standard in the analytical workflow and the logic behind its use, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship demonstrating the justification for using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis for good reason. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled compensation for matrix effects, extraction variability, and instrumental drift. The resulting improvement in accuracy and precision is essential for generating reliable data in research, drug development, and clinical diagnostics. While the initial investment in a stable isotope-labeled internal standard may be higher than for a structural analog, the long-term benefits of enhanced data quality, reduced sample reanalysis, and increased confidence in analytical results are invaluable.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 8. esschemco.com [esschemco.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
A Comparative Guide to Internal Standards for N-Acetyl Norgestimate Bioanalysis: Focusing on Linearity, Precision, and Accuracy
For researchers, scientists, and drug development professionals engaged in the bioanalysis of synthetic progestins, the choice of an appropriate internal standard is paramount to ensure the reliability and accuracy of quantitative data. This guide provides a detailed comparison of N-Acetyl Norgestimate-d6 and other potential internal standards used in the calibration of Norgestimate and its metabolites, with a focus on linearity, precision, and accuracy.
This publication delves into the performance characteristics of this compound and offers a comparative perspective against alternative internal standards, supported by experimental data from published literature. The aim is to equip researchers with the necessary information to make informed decisions when developing and validating robust bioanalytical methods.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any variations. Deuterated internal standards are often considered the gold standard due to their close physicochemical properties to the analyte. However, structural analogs are also employed, particularly when a deuterated version of the analyte is unavailable.
Here, we compare the performance of this compound (a deuterated analog of the primary active metabolite of Norgestimate) with Norethindrone-d6 (a deuterated analog of a structurally similar progestin) and Prednisone (a structural analog used for a related progestin, Levonorgestrel, which is also a metabolite of Norgestimate).
| Internal Standard | Analyte | Linearity (Correlation Coefficient, r²) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) |
| This compound | 17-desacetyl norgestimate | ≥0.9988 (20–5000 pg/mL)[1][2][3] | Intra-run and Inter-run: <10%[1][2][3] | Intra-run and Inter-run: within 10%[1][2][3] | 93.90[1][2] |
| Norethindrone-d6 | Norethindrone | >0.99 (0.1608 to 34.9782 ng/mL) | Information not available | Information not available | Low recovery attributed to matrix effect |
| Prednisone (Structural Analog) | Levonorgestrel | Linear (100–10,000 pg/mL)[4] | Intra-day and Inter-day: Information available in source[4] | Intra-day and Inter-day: Information available in source[4] | Information not available |
Note: Direct comparative studies for these internal standards in the analysis of N-Acetyl Norgestimate were not available. The data for Norethindrone-d6 and Prednisone are from studies analyzing their respective structurally related analytes and are presented here to provide a broader perspective on the performance of different types of internal standards.
Discussion
The data clearly demonstrates the excellent performance of This compound as an internal standard for its corresponding analyte, 17-desacetyl norgestimate, with high linearity, precision, and accuracy over a relevant concentration range.[1][2][3] Its high recovery rate further underscores its suitability.[1][2]
Norethindrone-d6 , being a deuterated analog of a closely related progestin, is expected to perform well. The available data shows good linearity. However, the reported low recovery due to matrix effects suggests that while it may track the analyte's behavior in the mass spectrometer, it might not fully compensate for losses during sample preparation.
Prednisone , as a structural analog for levonorgestrel, demonstrates acceptable linearity.[4] However, structural analogs may not perfectly mimic the analyte's extraction and ionization behavior, which can lead to greater variability and reduced accuracy compared to a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the key experimental protocols for the bioanalytical method utilizing this compound.
UPLC-MS/MS Method for 17-desacetyl norgestimate using this compound Internal Standard[1]
-
Sample Preparation:
-
To 0.5 mL of human plasma, 50 µL of this compound internal standard working solution (60 ng/mL) is added.
-
0.5 mL of 1% formic acid is added, and the sample is vortexed.
-
The mixture is loaded onto a pre-conditioned Oasis HLB solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.
-
The analyte and internal standard are eluted with 1.0 mL of methanol.
-
A 10 µL aliquot of the eluate is injected into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40 °C
-
Total Run Time: 4.5 min
-
-
Mass Spectrometric Conditions:
Visualizing the Bioanalytical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 17-desacetyl norgestimate.
Caption: Experimental workflow for the bioanalysis of 17-desacetyl norgestimate.
Conclusion
Based on the available data, this compound is a highly suitable internal standard for the accurate and precise quantification of 17-desacetyl norgestimate in biological matrices. Its performance characteristics, including excellent linearity, precision, and accuracy, make it a reliable choice for regulated bioanalysis. While deuterated analogs of structurally similar compounds or structural analogs can be considered as alternatives, they may require more extensive validation to ensure they adequately compensate for all sources of variability in the analytical method. Researchers should carefully evaluate the performance of any chosen internal standard to guarantee the integrity of their bioanalytical data.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of N-Acetyl Norgestimate-d6
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, ensuring the isotopic purity of these standards is paramount for accurate quantification of the target analyte. This guide provides a comparative assessment of the isotopic purity of N-Acetyl Norgestimate-d6 and its common alternatives, supported by experimental data and detailed analytical protocols.
Comparison of Isotopic Purity
This compound is a crucial internal standard for the quantification of Norgestimate, a synthetic progestin. Its primary alternatives include 17-desacetyl norgestimate-d6 (the major active metabolite of Norgestimate) and Norgestimate-d3. The isotopic purity of these standards is a critical quality attribute, directly impacting the accuracy of bioanalytical methods.
| Compound | Deuterium Labeling | Stated Isotopic Purity | Chemical Purity (by HPLC) |
| This compound | d6 | >98% atom D[1] | 98.6%[1] |
| 17-desacetyl norgestimate-d6 | d6 | >98% atom D[2] | 100%[2][3] |
| Norgestimate-d3 | d3 | Not explicitly stated, but available as a stable isotope labeled standard. | Not specified in readily available documentation. |
| 17-desacetyl norgestimate-d8 | d8 | >98% atom D[4] | 99.8%[4] |
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.
1. Sample Preparation:
-
Prepare a stock solution of the deuterated standard (e.g., this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for mass spectrometric analysis (typically in the low µg/mL to high ng/mL range).
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) is required to resolve the different isotopologues.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Norgestimate and its derivatives.
-
Mass Scan Range: Acquire data in full scan mode over a narrow mass range centered on the molecular ions of the deuterated compound and its expected isotopologues. For example, for 17-desacetyl norgestimate-d6, the mass transition ion-pair is m/z 334.3 → 91.1, while for the unlabeled compound it is 328.4 → 124.1[5].
-
Resolution: Set the instrument to a high resolving power (e.g., >60,000) to ensure baseline separation of the isotopic peaks.
3. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the unlabeled compound (d0) and all deuterated isotopologues (d1, d2, d3, d4, d5, d6, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the desired deuterated species (e.g., d6).
NMR Spectroscopy Protocol
Quantitative NMR (qNMR) spectroscopy can be used to determine the degree of deuteration by comparing the integrals of residual proton signals at the deuterated positions to the integrals of proton signals at non-deuterated positions.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated standard.
-
Dissolve the sample in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d) to a final volume of approximately 0.6-0.7 mL in a clean, high-quality NMR tube[6][7][8][9][10].
-
Ensure the sample is completely dissolved to avoid issues with magnetic field homogeneity.
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
Pulse Angle: Use a calibrated 90° pulse.
-
3. Data Analysis:
-
Process the NMR spectrum (e.g., Fourier transformation, phase correction, baseline correction).
-
Carefully integrate the signals corresponding to residual protons at the deuterated positions and the signals from protons at non-deuterated positions.
-
The isotopic purity can be calculated by comparing the relative integrals of these signals, taking into account the number of protons each signal represents.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the selection process for an appropriate internal standard, the following diagrams are provided.
References
- 1. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Comparative Matrix Effect of N-Acetyl Norgestimate-d6 in Plasma and Urine: A Guide for Bioanalytical Method Development
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. However, the inherent complexity of matrices such as plasma and urine can significantly impact the reliability of bioanalytical data through a phenomenon known as the "matrix effect." This guide provides a comparative analysis of the matrix effect on N-Acetyl Norgestimate-d6, a deuterated internal standard for the active metabolite of Norgestimate, in human plasma and urine. The information presented herein is intended to assist researchers in developing robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Understanding the Matrix Effect
The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting endogenous components of the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte concentration, respectively. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for these matrix-induced variations, as the SIL-IS is expected to experience the same ionization suppression or enhancement as the analyte.[2] However, regulatory guidelines from bodies like the FDA and EMA mandate a thorough evaluation of the matrix effect during method validation to ensure the reliability of the bioanalytical method.[3][4]
Comparative Analysis of Matrix Effects in Plasma and Urine
Plasma Matrix Effect
A detailed study on the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as an internal standard provides valuable insights into the expected matrix effect in this medium.[5][6] The study found that with appropriate sample preparation, specifically solid-phase extraction (SPE), the matrix effect can be effectively minimized.[5] The data from this study, summarized in Table 1, demonstrates that the IS-normalized matrix factor was close to 1, with a coefficient of variation (%CV) well within the acceptable limits set by regulatory agencies (typically ≤15%).[5]
Table 1: Matrix Effect Data for 17-desacetyl norgestimate and its d6-Internal Standard in Human Plasma [5]
| Analyte Concentration | Mean Peak Area (Post-extraction Spike in Plasma) | Mean Peak Area (Neat Solution) | Matrix Factor | IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor |
| 17-desacetyl norgestimate | |||||
| Low QC (60.5 pg/mL) | 18,542 | 19,210 | 0.965 | 1.012 | 3.8 |
| Medium QC (2500 pg/mL) | 765,321 | 788,990 | 0.970 | 1.017 | 2.5 |
| High QC (4000 pg/mL) | 1,225,110 | 1,250,113 | 0.980 | 1.028 | 1.9 |
| 17-desacetyl norgestimate-d6 | |||||
| (Internal Standard) | 25,678 | 26,914 | 0.954 | - | - |
Data adapted from Saxena et al., J Pharm Anal, 2015.[5]
The low coefficient of variation for the IS-normalized matrix factor across different plasma lots indicates that this compound can effectively compensate for the variability in the plasma matrix, leading to accurate and precise quantification.
Urine Matrix Effect: Anticipated Challenges
Urine presents a more challenging matrix for bioanalysis compared to plasma due to its high variability in composition.[7] Factors such as pH, specific gravity, and the concentration of endogenous compounds like salts, urea, and creatinine can vary significantly between individuals and even within the same individual over time.[8] For steroid analysis, these variations can lead to significant and unpredictable matrix effects.[8]
While a direct numerical comparison for this compound is not available, studies on other steroids and small molecules in urine have consistently shown a higher degree of ion suppression and greater variability compared to plasma.[7][8] The high salt content can interfere with the electrospray ionization (ESI) process, and the presence of numerous metabolic waste products can lead to a higher background and a greater potential for co-eluting interferences. Therefore, a more rigorous sample preparation technique and a thorough evaluation of the matrix effect across multiple urine sources are critical for developing a reliable assay for this compound in this matrix.
Recommended Experimental Protocol for Matrix Effect Evaluation
To rigorously assess the matrix effect of this compound in both plasma and urine, the following experimental protocol, based on FDA and EMA guidelines, is recommended.[3][4]
Objective
To determine the effect of the biological matrix on the ionization of N-Acetyl Norgestimate and its deuterated internal standard, this compound.
Materials
-
N-Acetyl Norgestimate reference standard
-
This compound internal standard
-
Blank human plasma from at least six different sources
-
Blank human urine from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of N-Acetyl Norgestimate and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions at low and high concentrations (LQC and HQC) for spiking.
-
-
Sample Sets:
-
Set 1 (Neat Solution): Spike the LQC and HQC working solutions and the internal standard working solution into the reconstitution solvent that will be used after sample extraction.
-
Set 2 (Post-extraction Spike): Extract blank plasma and urine samples from each of the six sources using the developed sample preparation method. Spike the resulting extracts with the LQC and HQC working solutions and the internal standard working solution.
-
-
LC-MS/MS Analysis:
-
Analyze all samples from Set 1 and Set 2 using the developed LC-MS/MS method.
-
Record the peak areas for both the analyte and the internal standard.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spiked sample) / (Mean peak area of analyte in neat solution)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of analyte) / (Matrix Factor of internal standard)
-
-
Coefficient of Variation (%CV):
-
Calculate the %CV of the IS-normalized matrix factor across the six different sources of plasma and urine.
-
-
Acceptance Criteria
The %CV of the IS-normalized matrix factor should not exceed 15%.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the recommended matrix effect experiment.
Caption: Workflow for the evaluation of matrix effect.
Alternative Analytical Approaches and Internal Standards
While LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and selectivity, alternative methods such as gas chromatography-mass spectrometry (GC-MS) could be considered, although they may require derivatization for compounds like N-Acetyl Norgestimate.
Regarding internal standards, the use of a stable isotope-labeled version of the analyte (SIL-IS) is strongly preferred.[2] If this compound is not available, a structural analogue could be used, but this is a less ideal approach as the analogue may not co-elute perfectly with the analyte and may experience different matrix effects. Any alternative internal standard would require rigorous validation to demonstrate its suitability.
Conclusion
The choice of biological matrix has a profound impact on the extent of the matrix effect in bioanalytical assays. While plasma is a relatively consistent matrix where the matrix effect of this compound can be effectively managed with appropriate sample cleanup, urine presents a more complex and variable challenge. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these effects in both matrices. A thorough validation of the matrix effect, following the detailed experimental protocol provided, is mandatory to ensure the accuracy and reliability of the bioanalytical data, ultimately contributing to the successful development of safe and effective pharmaceuticals.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study | Semantic Scholar [semanticscholar.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Acetyl Norgestimate-d6: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling N-Acetyl Norgestimate-d6 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this potent, deuterated synthetic progestin, which is intended for research use only.
This compound is suspected of causing cancer and may damage fertility. Therefore, it is imperative that this compound be managed as a hazardous chemical waste from the point of generation through to its final disposal. Adherence to institutional, local, state, and federal regulations is mandatory.
Pre-Disposal and Handling
Before beginning any procedure that will generate this compound waste, it is crucial to have a designated waste container ready.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Contamination: Do not allow the compound to enter drains or waterways.
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid dust formation and place it in a designated hazardous waste container.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent office. The following is a general procedural workflow:
-
Waste Identification and Segregation:
-
This compound waste should be classified as a non-radioactive, potent pharmaceutical chemical waste.
-
Segregate solid waste (e.g., contaminated vials, weighing paper, gloves, and tips) from liquid waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container provided by or approved by your EHS department. The container must be compatible with the chemical and in good condition.
-
For solid waste, a securely sealed bag or a wide-mouth container is appropriate.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the name of the Principal Investigator (PI), the laboratory room number, and the date of accumulation.
-
Your institution's EHS will provide specific hazardous waste labels that must be used.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a secure, secondary containment area away from general laboratory traffic.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. This is typically done through an online portal or a specific form.
-
Do not move the hazardous waste from the laboratory yourself. Trained EHS personnel will collect it.
-
-
Final Disposal:
-
Your institution's EHS department will manage the transportation and final disposal of the this compound waste through a licensed hazardous waste disposal vendor.
-
The standard and required method for the disposal of potent pharmaceutical compounds is incineration at a permitted facility.
-
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Formula | C25H27D6NO4 |
| Appearance | White to off-white solid |
| Primary Hazards | Suspected carcinogen, May damage fertility |
| Disposal Method | Incineration via a licensed hazardous waste facility |
| Waste Classification | Potent Pharmaceutical Chemical Waste |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health and Safety department is the primary resource for guidance on hazardous waste management.
Personal protective equipment for handling N-Acetyl Norgestimate-d6
Essential Safety and Handling Guide for N-Acetyl Norgestimate-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Compound Information:
| Product Name: | This compound |
| Synonyms: | 17-Desacetyl Norgestimate-3-acetate-2,2,4,6,6,10-D6, 17-Desacetyl Norgestimate-3-acetate-D6 |
| Molecular Formula: | C23H25D6NO3 |
| Molecular Weight: | 375.54 g/mol |
| Appearance: | White solid |
| Primary Hazards: | Suspected of causing cancer, May damage fertility or the unborn child, Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
Personal Protective Equipment (PPE) Requirements
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-facepiece airline respirator (positive pressure mode with emergency escape provisions) | NIOSH/MSHA or European Standard EN 149 approved |
| Hands | Chemical-resistant gloves | Inspected prior to use |
| Eyes | Safety glasses with side-shields | Conforming to EN166, NIOSH (US), or EN 166 (EU) approved |
| Body | Protective clothing/lab coat | To prevent skin exposure |
Safe Handling and Storage Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at a recommended long-term temperature of -20°C.[1] Keep it away from heat and sources of ignition.[1]
Handling:
All handling of this compound should be performed within a process enclosure, such as a glove box or a fume hood with appropriate exhaust ventilation, to minimize the generation and inhalation of dust and aerosols.[1] It is crucial to ground all equipment containing the material to prevent static discharge.[1] Do not ingest or breathe the dust.[1] Avoid contact with skin and eyes.[1]
Disposal:
Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations.[1] Do not allow the product to enter drains.[1] Contaminated gloves and disposable lab wear should be placed in a sealed container for disposal.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1] |
| Ingestion | Do not induce vomiting.[1] Rinse mouth with water and seek immediate medical advice, showing the Safety Data Sheet to the physician.[1] |
The following flowchart outlines the decision-making process in case of an accidental spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
